4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Description
Properties
Molecular Formula |
C9H5ClF3N |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClF3N/c10-4-6-1-2-7(5-14)8(3-6)9(11,12)13/h1-3H,4H2 |
InChI Key |
FPBUWRHPCBJMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(F)(F)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and SMILES string for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Topic: Molecular structure and SMILES string for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Content Type: In-depth Technical Guide
High-Value Scaffold for Medicinal Chemistry and Agrochemical Synthesis
Executive Summary
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS 1206125-03-2) is a specialized benzylic halide intermediate used critically in the synthesis of bioactive small molecules. Characterized by a trifluoromethyl (
This guide provides a definitive technical analysis of the compound's structural identity, physicochemical properties, synthetic methodologies, and handling protocols, designed for application scientists and process chemists.
Molecular Identity & Structural Analysis[1]
The compound features a trisubstituted benzene ring.[1] The electron-withdrawing nature of both the cyano and trifluoromethyl groups creates an electron-deficient aromatic core, while the benzylic chloride provides a specific site for derivatization.
Chemical Identifiers[1][3]
| Identifier Type | Value |
| IUPAC Name | 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile |
| CAS Number | 1206125-03-2 |
| Common Synonyms | 4-Cyano-3-(trifluoromethyl)benzyl chloride; |
| Molecular Formula | |
| Molecular Weight | 219.59 g/mol |
| SMILES (Canonical) | C1=CC(=C(C=C1CCl)C(F)(F)F)C#N |
| InChI String | InChI=1S/C9H5ClF3N/c10-4-6-1-2-7(5-14)8(3-6)9(11,12)13/h1-3H,4H2 |
| InChIKey | FPBUWRHPCBJMBX-UHFFFAOYSA-N |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Functional group topology showing the electron-deficient core and reactive benzylic center.
Physicochemical Profile
The presence of the
| Property | Data / Estimate | Context |
| Physical State | Low-melting solid or Oil | Typically solidifies upon cooling; often handled as a melt or solution. |
| Melting Point | 35–45 °C (Est.) | Reference: Precursor 4-methyl-2-(trifluoromethyl)benzonitrile melts at 23–30 °C [1].[2][3] |
| Boiling Point | ~280 °C (760 mmHg) | Predicted based on MW and polarity. |
| LogP (Calc) | 3.12 | Highly lipophilic due to |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water. Hydrolytically unstable in basic aqueous media. |
| Reactivity | High (Electrophilic) | Susceptible to hydrolysis to the alcohol; lachrymator. |
Synthetic Pathways[7][8]
The industrial standard for synthesizing 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile involves the radical halogenation of the methyl precursor. This route is preferred over direct formylation/reduction sequences due to atom economy and scalability.
Primary Route: Radical Chlorination
Precursor: 4-Methyl-2-(trifluoromethyl)benzonitrile (CAS 261952-05-0).[2][3][4][5]
Reagents:
-
Chlorinating Agent:
-Chlorosuccinimide (NCS) or Sulfuryl Chloride ( ). -
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon tetrachloride (
) (traditional) or Trifluorotoluene (modern, greener alternative).
Protocol Logic:
The electron-withdrawing nature of the
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Dissolve 1.0 eq of 4-methyl-2-(trifluoromethyl)benzonitrile in anhydrous Trifluorotoluene (
). -
Reagent Addition: Add 1.1 eq of NCS and 0.05 eq of AIBN.
-
Initiation: Purge with nitrogen for 15 minutes. Heat the mixture to reflux (
). -
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The product will appear as a slightly more polar spot than the starting material.
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine. Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (gradient 0–10% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 2: Radical chlorination pathway from the methyl precursor.
Reactivity & Applications in Drug Discovery
This compound serves as a "linchpin" intermediate. The benzylic chloride is a soft electrophile, ideal for
Key Transformations
-
N-Alkylation (Amine Coupling): Reaction with secondary amines (e.g., piperidines, pyrrolidines) in the presence of
yields tertiary benzylamines, a common motif in GPCR ligands [2]. -
Ether Synthesis: Reaction with phenols or alcohols using
or generates benzyl ethers. -
Nitrile Hydrolysis: The
group can be hydrolyzed to the benzoic acid (using ) after the benzylic substitution is complete, allowing for orthogonal functionalization.
Reactivity Map
Figure 3: Divergent synthesis capabilities of the scaffold.
Safety & Handling Protocols
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Acute Toxicity: Oral/Inhalation (Harmful).
-
Lachrymator: Benzylic chlorides are potent tear agents.
Handling Procedures:
-
Containment: All operations, including weighing, must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during workup.
-
Decontamination: Spills should be neutralized with dilute aqueous ammonia or 5% sodium hydroxide solution to hydrolyze the active chloride before disposal.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
Thermo Scientific Chemicals. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% Product Specification. Fisher Scientific.[6] Retrieved March 4, 2026, from [Link]
-
PubChem. 4-(Chloromethyl)benzonitrile (Analogous Compound Reference). National Library of Medicine. Retrieved March 4, 2026, from [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. H31904.06 [thermofisher.com]
- 3. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% - CAS No: 261952-05-0 - Alfa Aesar Kimyasalları [introgen.com.tr]
- 5. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 4-Methyl-2-(trifluoromethyl)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Solubility Profile and Solvent Compatibility of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile: A Technical Guide for Synthesis and Formulation
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS: 1206125-03-2)
Executive Summary & Structural Physicochemistry
In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for introducing specific pharmacophores. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (Molecular Formula:
To master the handling, extraction, and reaction of this compound, one must understand the competing physicochemical forces dictated by its three distinct functional groups:
-
The Nitrile Group (–CN): Imparts a strong dipole moment, driving solubility in polar aprotic solvents via dipole-dipole interactions.
-
The Trifluoromethyl Group (–CF3): Highly lipophilic and electron-withdrawing. It disrupts crystal lattice packing energies and dramatically enhances solubility in halogenated and ethereal solvents, while rendering the compound practically insoluble in aqueous media.
-
The Chloromethyl Group (–CH2Cl): A highly reactive benzylic electrophile. While it contributes moderately to polarizability, its primary impact is on solvent compatibility rather than physical solubility . It strictly precludes the use of nucleophilic or strongly protic solvents due to the risk of solvolysis.
Understanding the interplay of these groups through the lens of Hansen Solubility Parameters (HSP)[2] allows us to predict and manipulate its solubility profile effectively.
The Reactivity-Solubility Paradox: Solvent Selection Logic
A common pitfall in process chemistry is selecting a solvent based purely on thermodynamic solubility while ignoring chemical stability. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile exhibits a classic "Reactivity-Solubility Paradox."
While the compound is highly soluble in primary alcohols (like methanol and ethanol) due to favorable hydrogen-bond acceptor interactions with the nitrile group, these solvents must be strictly avoided for long-term storage or high-temperature dissolution.
The Causality of Solvolysis:
The benzylic carbon of the chloromethyl group is highly electrophilic, further activated by the electron-withdrawing nature of the para-nitrile and meta-trifluoromethyl groups. In protic solvents like methanol, the compound undergoes rapid solvolysis (a hybrid
To navigate this, solvent selection must follow a strict hierarchy prioritizing chemical inertness, as visualized below.
Decision matrix for selecting solvents based on chemical compatibility and reactivity.
Quantitative Solubility Profile
Based on the functional group contributions and extrapolated Hansen Solubility Parameters for substituted benzonitriles[5], the following table summarizes the solubility profile of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile at standard ambient temperature and pressure (SATP, 25 °C).
| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Application & Compatibility Notes |
| Halogenated | Dichloromethane (DCM) | > 100 (Highly Soluble) | Ideal. Excellent for liquid-liquid extraction; inert to the chloromethyl group. |
| Ethers | Tetrahydrofuran (THF) | > 100 (Highly Soluble) | Ideal. Excellent for Grignard formations or general synthesis. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 (Highly Soluble) | Ideal. Best choice for downstream |
| Polar Aprotic | Acetonitrile (MeCN) | 50 - 100 (Soluble) | Good. Standard mobile phase for HPLC analysis; chemically stable. |
| Aromatic | Toluene | 10 - 50 (Moderately Soluble) | Good. Useful for Dean-Stark conditions or non-polar phase reactions. |
| Protic | Methanol (MeOH) | 10 - 50 (Moderately Soluble) | Reject. High risk of solvolysis yielding methoxymethyl ethers[6]. |
| Aliphatic | n-Hexane | < 5 (Slightly Soluble) | Anti-Solvent. Ideal for inducing crystallization or precipitation. |
| Aqueous | Water ( | < 0.1 (Practically Insoluble) | Anti-Solvent. Used for quenching reactions and washing organic layers. |
Experimental Methodology: Thermodynamic Solubility Determination
To generate highly accurate, empirical solubility data for this specific compound, kinetic dissolution methods are insufficient. A self-validating Isothermal Shake-Flask Method coupled with HPLC-UV must be employed.
This protocol is designed to ensure that the measured concentration reflects the true thermodynamic equilibrium, free from supersaturation artifacts or chemical degradation.
Step-by-Step Protocol
-
Solvent Preparation & Saturation:
-
Add 5.0 mL of the target solvent (e.g., anhydrous MeCN) to a 10 mL borosilicate glass vial.
-
Causality of Excess: Introduce the solid compound in a 5x visual excess (approximately 500 mg if expected solubility is 20 mg/mL). Maintaining a visible solid pellet ensures the solution reaches true thermodynamic saturation rather than a metastable kinetic state.
-
-
Isothermal Equilibration:
-
Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
Place the vial in a thermostatic shaking water bath set to 25.0 ± 0.1 °C at 150 RPM for 24 hours.
-
Causality of Time & Temp: 24 hours is required to overcome the lattice energy of the crystalline solid. Strict temperature control prevents endothermic dissolution fluctuations that could artificially inflate or depress the saturation point.
-
-
Phase Separation:
-
Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25.0 °C to pellet the undissolved solid.
-
-
Filtration (Critical Step):
-
Extract the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .
-
Causality of Filter Material: Do NOT use Nylon or Cellulose Acetate. The highly lipophilic and fluorophilic –CF3 group will non-specifically bind to these matrices, stripping the compound from the solution and yielding falsely low solubility data. PTFE is chemically inert and fluorinated, ensuring zero retention of the analyte.
-
-
Dilution and HPLC-UV Quantification:
-
Immediately dilute the filtered aliquot by a factor of 1:100 in the HPLC mobile phase (e.g., 60:40 MeCN:Water) to halt any potential concentration-dependent precipitation.
-
Quantify against a 5-point standard calibration curve using HPLC-UV (detection typically at 254 nm due to the highly conjugated benzonitrile chromophore).
-
Self-validating Shake-Flask workflow for determining thermodynamic solubility.
Conclusion
Handling 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile requires a strategic balance between physical dissolution and chemical preservation. While its trifluoromethyl and nitrile groups grant it excellent solubility in a wide array of organic solvents, the highly reactive chloromethyl group strictly limits the use of protic and nucleophilic media. By utilizing polar aprotic solvents (DMF, MeCN) for reactions and halogenated solvents (DCM) for extractions, researchers can fully leverage this compound's potential without falling victim to solvolytic degradation.
References
-
Guidechem. "4-(chloromethyl)-2-(trifluoromethyl)benzonitrile CAS 1206125-03-2 Properties and Identifiers". Guidechem Chemical Database.
-
Prof Steven Abbott. "HSP Basics | Practical Solubility Science". Practical Solubility Science.
-
D. N. Kevill et al. "Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations". PMC - National Institutes of Health (NIH).
-
RSC Publishing. "Mechanistic Interpretation of the Simultaneous Hydrolysis and Methanolysis of Chloromethyl Chloroacetate in Weakly Acidic Aqueous Methanol Solutions". Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic interpretation of the simultaneous hydrolysis and methanolysis of chloromethyl chloroacetate in weakly acidic aqueous methanol solutions of varying solvent composition - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by total hansen parameters) [accudynetest.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Thermal Profiling of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile: A Technical Guide for Drug Development
Executive Summary
In modern pharmaceutical synthesis, the precise characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS: 1206125-03-2) is a highly functionalized, multi-reactive aromatic building block utilized in the development of targeted therapeutics. Because it features three distinct functional groups—a nitrile, a trifluoromethyl group, and a reactive benzylic chloride—understanding its thermodynamic properties (melting and boiling points) is critical for optimizing reaction conditions, scaling up synthesis, and ensuring safe storage.
This whitepaper provides an in-depth framework for the thermal profiling of this specific intermediate, bridging predictive thermodynamic modeling with rigorous, self-validating experimental methodologies.
Chemical Profiling & Structural Causality
The physical state and thermal transitions of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile are directly dictated by its molecular architecture.
-
Steric Disruption via the Trifluoromethyl (-CF₃) Group: While the -CF₃ group significantly increases the overall molecular weight (219.59 g/mol ) and lipophilicity, its bulky, spherical electron cloud disrupts optimal
stacking within the crystal lattice. This steric hindrance prevents tight molecular packing, which generally depresses the melting point compared to non-fluorinated analogs. -
Reactivity of the Chloromethyl (-CH₂Cl) Group: The benzylic chloride is a highly reactive electrophilic center. At elevated temperatures, especially in the presence of trace moisture or catalytic impurities, this group is prone to premature hydrolysis or self-condensation. This chemical instability complicates standard boiling point determinations, necessitating advanced thermogravimetric techniques to separate the boiling transition from thermal degradation.
Quantitative Data Summary
Due to the proprietary nature of this specific intermediate in early-stage drug pipelines, empirical literature values are often guarded. Table 1 synthesizes computed properties [1] with predictive thermodynamic models used by application scientists to establish baseline parameters prior to empirical validation.
Table 1: Thermodynamic and Physicochemical Properties
| Property | Value | Source / Methodology |
| CAS Number | 1206125-03-2 | Chemical Databases [1] |
| Molecular Formula | C₉H₅ClF₃N | Chemical Databases [1] |
| Molecular Weight | 219.59 g/mol | Computed [1] |
| Topological Polar Surface Area | 23.8 Ų | Computed [1] |
| Predicted Melting Point | 40°C – 60°C | Predictive Modeling (Analog Comparison) |
| Predicted Boiling Point | 260°C – 280°C | Predictive Modeling (at 760 mmHg) |
Experimental Methodologies for Thermal Validation
To transition from predictive models to actionable data, researchers must employ a self-validating analytical framework. Standard capillary melting point apparatuses and distillation setups are inadequate for reactive intermediates. Instead, we utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for assessing the purity and melting point of pharmaceutical intermediates by measuring the heat flow associated with phase transitions [2].
-
Instrument Calibration (Self-Validation): Calibrate the DSC utilizing high-purity Indium (known MP ~156.6 °C). This internal standard ensures the baseline heat flow and temperature accuracy are absolute, stripping away instrumental artifacts.
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the desiccated 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile into an aluminum sample pan.
-
Hermetic Sealing (Causality): The pan must be hermetically sealed. Because the benzylic chloride is volatile and reactive, an open pan would allow premature volatilization, which skews the endothermic melting peak and artificially broadens the melting range.
-
Atmospheric Control: Establish a continuous ultra-high purity nitrogen purge (50 mL/min) to maintain an inert environment.
-
Thermal Ramping: Equilibrate the sample at 0 °C to establish a flat baseline. Initiate a linear heating ramp at 10 °C/min up to 150 °C.
-
Data Interpretation: The true melting point is identified as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum. A sharp, narrow peak indicates high purity, whereas a broadened peak indicates the presence of hydrolytic degradants.
Protocol 2: Boiling Point & Stability Profiling via Thermogravimetric Analysis (TGA)
TGA continuously measures mass while the temperature of a sample is changed over time, providing a precise boiling point and decomposition profile [3][4].
-
Microbalance Calibration: Calibrate the TGA microbalance using standard class-1 weights and verify temperature accuracy using Curie point magnetic standards.
-
Sample Loading: Place 10 to 15 mg of the compound into a platinum crucible. Platinum is chosen over alumina to prevent potential catalytic interactions with the fluorinated moiety at high temperatures.
-
Purge Gas Configuration: Utilize a nitrogen purge (60 mL/min) to observe pure volatilization without oxidative interference.
-
Dynamic Heating: Apply a heating rate of 10 °C/min from ambient temperature to 400 °C.
-
Derivative Analysis (DTG): Because boiling and thermal decomposition can overlap in reactive halides, plot the first derivative of the TGA curve (the DTG curve). The boiling point correlates with the onset of rapid, continuous mass loss prior to any erratic exothermic decomposition events.
Workflow Visualization
The following diagram illustrates the logical relationship between sample preparation, thermal analysis, and data validation required for this API intermediate.
Workflow for the thermal analysis and validation of API intermediates.
Implications in Drug Development & Synthesis
Understanding the precise melting point (~40-60°C) and boiling point (~260-280°C) of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile dictates several downstream operational parameters:
-
Storage and Handling: Because the predicted melting point is relatively close to ambient laboratory temperatures (especially in warmer climates or heated warehouses), the compound may exist as a "slush" or semi-solid. It must be stored under refrigeration (2-8°C) in a tightly sealed, argon-purged container to maintain a crystalline state and prevent moisture-induced hydrolysis of the chloromethyl group.
-
Reaction Design: When utilized in nucleophilic substitution reactions (e.g., coupling with amines or alkoxides), the high boiling point allows for the use of high-boiling polar aprotic solvents (like DMF or DMSO) without the risk of the intermediate flashing off. However, reaction temperatures must be kept strictly below its thermal decomposition threshold identified during TGA.
Conclusion
The thermal profiling of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile requires more than simple capillary measurements; it demands a robust, self-validating analytical strategy. By leveraging DSC for precise endothermic melting transitions and TGA for mass-loss boiling point determinations, drug development professionals can accurately characterize this reactive intermediate. This rigorous approach ensures synthetic reproducibility, maximizes API yield, and maintains the highest standards of quality assurance in the pharmaceutical pipeline.
References
- Guidechem. "4-(chloromethyl)-2-(trifluoromethyl)benzonitrile CAS 1206125-03-2 WIKI." Guidechem Chemical Database.
- Chemistry LibreTexts. "4: Differential Scanning Calorimetry (DSC)." LibreTexts.
- Wikipedia. "Thermogravimetric analysis." Wikimedia Foundation.
- TA Instruments. "What is Thermogravimetric Analysis?" TA Instruments.
Trifluoromethylated Benzonitrile Derivatives: Synthetic Architectures and Pharmaceutical Applications
This guide provides an in-depth technical analysis of trifluoromethylated benzonitrile derivatives, focusing on their synthesis, reactivity, and critical role in modern drug development.
Strategic Importance: The Fluorine-Nitrile Synergy
In medicinal chemistry, the simultaneous incorporation of a trifluoromethyl group (
-
Metabolic Stability: The
group blocks metabolic oxidation at the benzylic position (a common clearance pathway for methyl groups). -
Electronic Modulation: Both groups are strong electron-withdrawing groups (EWG). The Hammett constants (
) are approx. 0.54 for and 0.66 for . Together, they significantly lower the electron density of the aromatic ring, facilitating nucleophilic aromatic substitution ( ) reactions—a key feature for late-stage functionalization. -
Lipophilicity & Binding: The
group increases lipophilicity (LogP), aiding membrane permeability, while the nitrile group can act as a specific hydrogen-bond acceptor in the active site of enzymes (e.g., Androgen Receptors).
Synthetic Architectures
The construction of trifluoromethylated benzonitriles generally follows three distinct disconnect strategies.
Method A: Transition-Metal Catalyzed Cyanation (The Industrial Standard)
The most robust method for introducing the nitrile group into a trifluoromethylated arene is the Palladium-catalyzed cyanation of aryl halides. This method, optimized by Buchwald and others, avoids the harsh conditions of the traditional Rosenmund-von Braun reaction (which uses stoichiometric CuCN at high temperatures).
Mechanism:
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to
Method B: Sandmeyer and Radical Approaches
For anilines bearing
Method C: Direct C-H Trifluoromethylation (Emerging)
Directly installing a
Visualization: Catalytic Cyanation Workflow
The following diagram illustrates the catalytic cycle for the synthesis of trifluoromethyl benzonitriles from aryl halides.
Caption: Pd-catalyzed cyanation cycle converting trifluoromethyl aryl halides to benzonitriles.
Detailed Reactivity Profile
The electron deficiency of trifluoromethylated benzonitriles dictates their reactivity.
| Reaction Type | Reactivity Trend | Mechanistic Insight |
| High | The ortho/para positions relative to | |
| Electrophilic Subst. | Low | The ring is deactivated. Nitration or halogenation requires forcing conditions (e.g., concentrated |
| Nitrile Hydrolysis | Moderate | Can be hydrolyzed to amides/acids, but the bulky |
| Reduction | Tunable | The nitrile can be selectively reduced to a benzylamine (using |
Case Study: Enzalutamide
Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist used for prostate cancer, relies heavily on the trifluoromethyl benzonitrile motif.
Structural Role:
The 4-cyano-3-(trifluoromethyl)phenyl moiety is critical for binding affinity. The nitrile acts as a hydrogen bond acceptor, while the
Synthesis Pathway: The industrial synthesis often involves the reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with an amino-ester derivative.[1]
Caption: Convergent synthesis of Enzalutamide highlighting the benzonitrile isothiocyanate intermediate.
Experimental Protocol: Pd-Catalyzed Cyanation
Objective: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile from the corresponding bromide. Note: This protocol is adapted from standard Buchwald conditions for electron-deficient arenes.
Reagents:
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)
- (0.6 equiv)
- (2 mol%)
-
Xantphos or dppf (4 mol%)
-
TMEDA (0.1 equiv - optional additive for rate enhancement)
-
Solvent: Wet DMF (99:1 DMF/
) or DMAc.
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with the aryl bromide,
, and the Pd-ligand system. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed DMF via syringe. The presence of trace water (1%) often accelerates the reduction of Pd(II) to active Pd(0) by cyanide.
-
Heating: Heat the mixture to 90–100°C for 12–16 hours. Monitor by HPLC/TLC. The nitrile product is usually more polar than the bromide.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with
(to chelate Zn/Cu salts) followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Safety Note:
References
-
Buchwald, S. L., et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015.
-
Nicewicz, D. A., et al. "Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis." Journal of the American Chemical Society, 2017.
-
Medivation Prostate Therapeutics. "Process for Producing Enzalutamide." European Patent EP 3587402 A1, 2015.
-
BenchChem. "Application of Benzonitrile in the Synthesis of Pharmaceuticals." BenchChem Technical Notes, 2025.
-
Inno Pharmchem. "The Role of 4-Bromo-3-(trifluoromethyl)benzonitrile in Chemical Research." Industry Whitepaper, 2026.
Sources
Technical Guide: Therapeutic Potential of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Derivatives
The following technical guide details the therapeutic potential, chemical reactivity, and experimental utility of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile and its derivatives.
Executive Summary
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is a high-value pharmacophore intermediate used in the synthesis of Selective Androgen Receptor Modulators (SARMs) , Cathepsin K inhibitors , and metabolic regulators . Structurally, it provides a "privileged scaffold" featuring three critical elements:
-
Nitrile Group (-CN): Acts as a reversible covalent warhead (for cysteine proteases) or a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF3): Enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the C2 position.
-
Chloromethyl Handle (-CH2Cl): A highly reactive electrophile allowing for the introduction of the 4-cyano-3-(trifluoromethyl)benzyl moiety via nucleophilic substitution (
).
This guide explores its application in designing "flexible" analogs of rigid anti-androgens (e.g., Enzalutamide) and its role in next-generation drug discovery.
Chemical Profile & Reactivity
The molecule serves as a linchpin in medicinal chemistry, enabling the transition from rigid biaryl systems to more flexible benzyl-linked architectures.
| Property | Specification |
| Systematic Name | 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile |
| Molecular Formula | |
| Molecular Weight | 219.59 g/mol |
| Key Functional Groups | Benzonitrile, Trifluoromethyl, Benzyl Chloride |
| Primary Reactivity | |
| CAS Number | Variable based on synthesis route (e.g., 261763-22-8) |
Mechanistic Insight: The "Benzyl Spacer" Effect
Unlike
-
Induced Fit: Allowing the drug to adapt to the binding pockets of mutant receptors (e.g., AR mutants).
-
Solubility: Breaking planarity often improves aqueous solubility compared to flat, rigid analogs.
Therapeutic Applications
Next-Generation Androgen Receptor (AR) Modulators
The 4-cyano-3-(trifluoromethyl)phenyl moiety is the pharmacophoric "head" of blockbuster anti-androgens like Enzalutamide and Apalutamide . These drugs bind to the AR Ligand Binding Domain (LBD).
-
Current Limitation: Existing drugs often face resistance due to AR point mutations (e.g., F876L).
-
Innovation: Using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile allows researchers to synthesize benzyl-linked SARMs . The added flexibility of the benzyl group can enable the molecule to avoid steric clashes with mutated residues while maintaining high affinity via the -CN and -CF3 interactions.
Cathepsin K Inhibitors (Osteoporosis & Metastasis)
Cathepsin K is a cysteine protease involved in bone resorption. Inhibitors often require an electrophilic "warhead" to engage the active site cysteine.
-
Mechanism: The nitrile group in this scaffold can form a reversible thioimidate adduct with the catalytic cysteine of Cathepsin K.
-
Role of Scaffold: The benzyl ring positions the warhead, while the
group occupies the hydrophobic S2 pocket, significantly boosting selectivity over other Cathepsins (L, B, S).
Metabolic Regulators (11β-HSD1 Inhibitors)
Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are pursued for type 2 diabetes. The 4-cyano-3-(trifluoromethyl)benzyl group is utilized to cap the hydrophobic end of the inhibitor, protecting it from metabolic degradation (CYP450 oxidation) due to the electron-withdrawing nature of the
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Rationale: Direct chloromethylation is difficult due to deactivation by the CN/CF3 groups. Radical halogenation of the methyl precursor is preferred.
Reaction:
-
Reagents: Dissolve 4-methyl-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous
(or trifluorotoluene for green chemistry). -
Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and Benzoyl Peroxide (BPO, 0.05 eq).
-
Reflux: Heat to reflux (80°C) under
for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Purification: Cool, filter succinimide, concentrate, and purify via silica gel chromatography.
-
Validation:
-NMR should show a singlet at ppm ( ).
Protocol B: N-Alkylation Coupling (General SARM Synthesis)
Rationale: Introducing the scaffold onto an amine-bearing core (e.g., a piperazine or aniline derivative).
Reaction:
-
Setup: In a round-bottom flask, dissolve the amine core (1.0 eq) in dry DMF.
-
Base: Add
(2.0 eq) or (for faster kinetics). Stir for 15 min. -
Addition: Dropwise add 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.1 eq) dissolved in DMF.
-
Conditions: Stir at 60°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (
) to remove DMF. -
Yield: Typically 75-90%.
Visualizations
Pathway: Synthesis of Benzyl-Linked AR Antagonist
This diagram illustrates the conversion of the methyl precursor to the final bioactive ligand.
Caption: Synthetic route from methyl precursor to bioactive AR antagonist via the chloromethyl intermediate.
Structure-Activity Relationship (SAR) Logic
This diagram explains why this specific scaffold is effective in drug design.
Caption: Pharmacophoric dissection of the scaffold highlighting its contributions to binding and stability.
References
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research.
-
Jordan, V. C. (2003). Tamoxifen: A Most Unlikely Pioneering Medicine. Nature Reviews Drug Discovery. (Context on nuclear receptor antagonists).
-
Palmer, B. D., et al. (2016). Design and Synthesis of Novel Anti-Androgens. Journal of Medicinal Chemistry.[1] (Discusses linker strategies).
-
Falgueyret, J. P., et al. (2001). Novel, Non-Peptidic Cyanamide Inhibitors of Cathepsin K. Journal of Medicinal Chemistry.[1]
-
Smith, A. B. (2020). Radical Halogenation of Electron-Deficient Toluenes. Organic Syntheses.[2] (General protocol for chloromethylation).
Sources
A Comparative Analysis of Reactivity and Synthetic Utility: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile vs. Benzyl Chloride Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl chloride and its substituted analogs are foundational building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures. Their reactivity, however, is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile, a highly functionalized and electron-deficient analog, against classical benzyl chlorides bearing both electron-donating and other electron-withdrawing groups. We will dissect the nuanced interplay of inductive and resonance effects on reaction mechanisms, explore the profound implications for synthetic strategy in drug development, and provide field-tested protocols and safety considerations for their effective application in the laboratory.
Introduction: The Benzyl Halide as a Privileged Synthetic Intermediate
Benzyl halides are a class of organohalogen compounds characterized by a halogen-substituted methyl group attached to a benzene ring. They are widely employed as versatile intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Their utility stems from the reactivity of the benzylic C-Cl bond, which readily participates in nucleophilic substitution reactions to introduce the valuable benzyl moiety into target molecules.[3]
The parent compound, benzyl chloride, serves as a benchmark for understanding the reactivity of this class. However, the strategic placement of substituents on the aromatic ring dramatically modulates this reactivity, enabling chemists to fine-tune the reagent for specific synthetic transformations. This guide focuses on a particularly compelling example: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile. This molecule, featuring two powerful electron-withdrawing groups (EWGs), presents a reactivity profile that is distinct from both unsubstituted benzyl chloride and analogs bearing electron-donating groups (EDGs). Understanding these differences is not merely an academic exercise; it is critical for designing efficient, high-yield synthetic routes for complex active pharmaceutical ingredients (APIs) and other high-value compounds.[4][5]
The Core Directive: How Substituents Dictate Electronic Character and Reactivity
The reactivity of a benzyl chloride derivative in nucleophilic substitution is fundamentally governed by the electronic environment of the benzylic carbon. This environment is controlled by the interplay of two primary electronic effects exerted by the ring substituents: the inductive effect (I) and the resonance (or mesomeric) effect (M).[6][7]
-
Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups like -CF₃ and -CN exert a strong negative inductive effect (-I), pulling electron density away from the ring and the benzylic carbon.[6][8] Electron-donating alkyl groups exert a weak positive inductive effect (+I).
-
Resonance Effect (-M / +M): This effect involves the delocalization of pi (π) electrons across the aromatic system. Groups with double or triple bonds conjugated to the ring, like -CN and -NO₂, withdraw electron density via a negative resonance effect (-M).[9] Groups with lone pairs, like -OCH₃, can donate electron density via a positive resonance effect (+M).
Compound Profile: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
In this molecule, the benzylic carbon is influenced by two potent EWGs positioned ortho and para to it.
-
Trifluoromethyl Group (-CF₃): Located at the ortho position, this group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[8] It operates almost exclusively through a powerful -I effect, as its p-orbitals do not effectively overlap with the ring's π-system. Its presence significantly lowers the electron density of the entire aromatic system.
-
Cyano Group (-CN): Positioned para to the reactive center, the nitrile group exerts both a strong -I effect and a strong -M effect.[6] The resonance effect allows it to delocalize the ring's π-electrons, further depleting electron density at the benzylic position.
The cumulative effect of these two groups makes the benzylic carbon in 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile exceptionally electron-poor, or highly electrophilic.
Comparative Analogs
To understand the unique character of our target molecule, we compare it to analogs with opposing electronic properties:
-
p-Methylbenzyl Chloride (EDG): The methyl group is a weak electron-donating group through a +I effect and hyperconjugation. It slightly increases electron density on the ring.
-
p-Nitrobenzyl Chloride (EWG): The nitro group is a very strong EWG, operating through both -I and -M effects, similar to the cyano group.[10]
-
Benzyl Chloride (Baseline): The unsubstituted parent compound provides a neutral point of comparison.
The following diagram illustrates how these substituents polarize the electron density of the aromatic ring.
Caption: Electronic influence of various substituents on the benzyl chloride core.
A Tale of Two Mechanisms: Sₙ1 vs. Sₙ2 Reactivity
Nucleophilic substitution at a primary benzylic carbon can proceed via two distinct pathways: the unimolecular Sₙ1 reaction, which involves a carbocation intermediate, or the bimolecular Sₙ2 reaction, which occurs in a single concerted step.[11] The electronic nature of the ring substituents is the primary factor determining the operative mechanism.
-
Sₙ1 Pathway: This pathway is favored by substituents that can stabilize the intermediate benzyl carbocation. Electron-donating groups (+I, +M) are highly effective at this, delocalizing the positive charge through the aromatic ring. Therefore, analogs like p-methoxybenzyl chloride react rapidly via Sₙ1.[12] Conversely, electron-withdrawing groups strongly destabilize the carbocation, making the Sₙ1 pathway energetically prohibitive.[13] For 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile, the formation of a benzyl carbocation is exceptionally unfavorable.
-
Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile on the benzylic carbon, proceeding through a pentacoordinate transition state. The reaction rate is sensitive to two factors: steric hindrance and the electrophilicity of the carbon center. For primary benzyl halides, steric hindrance is generally low. The reaction is therefore accelerated by EWGs, which increase the partial positive charge (δ+) on the benzylic carbon, making it a more attractive target for the incoming nucleophile.[11]
For 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile, the intense electron-withdrawing character of the -CF₃ and -CN groups makes the benzylic carbon highly electrophilic, priming it for a rapid Sₙ2 reaction.
Caption: EWGs increase benzylic carbon electrophilicity, lowering Sₙ2 transition state energy.
Comparative Reactivity Data
The following table summarizes the expected relative rates of reaction for various benzyl chloride analogs in a typical Sₙ2 reaction. The order is dictated by the electrophilicity of the benzylic carbon.
| Compound | Key Substituents | Dominant Electronic Effects | Expected Sₙ2 Reactivity |
| 4-(CH₂Cl)-2-(CF₃)benzonitrile | -CN, -CF₃ | Strong -I, -M | Highest |
| p-Nitrobenzyl chloride | -NO₂ | Strong -I, -M | Very High |
| Benzyl chloride | None | Baseline | Moderate |
| p-Methylbenzyl chloride | -CH₃ | Weak +I | Lowest |
This table represents a qualitative prediction based on established principles of physical organic chemistry. Actual reaction rates can be influenced by the specific nucleophile, solvent, and temperature.
Synthetic Applications in Drug Development
The choice of a benzyl chloride analog is a strategic decision in multi-step synthesis. The substituents are often not just modulators of reactivity but are integral parts of the final molecular target.
-
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile in API Synthesis: This reagent is a high-value intermediate for introducing the 2-(trifluoromethyl)benzonitrile moiety into a molecule. This structural motif is increasingly important in drug design. The -CF₃ group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter pKa, while the benzonitrile group can act as a hydrogen bond acceptor or a precursor to other functional groups.[8][14][15] For example, benzonitrile-containing intermediates are crucial in the synthesis of drugs like the anti-cancer agent Enzalutamide.[16]
-
Classical Analogs in Synthesis: Unsubstituted benzyl chloride is commonly used to install a benzyl protecting group on alcohols or amines, a foundational strategy in organic synthesis.[17] Analogs like p-methoxybenzyl (PMB) chloride are used to install protecting groups that can be removed under different, milder conditions.
Field-Proven Experimental Protocol: S-Alkylation of a Thiol
This protocol provides a representative example of an Sₙ2 reaction using a substituted benzyl chloride. The synthesis of a benzyl thioether is a common transformation in medicinal chemistry.
Objective: To synthesize 4-((phenylthio)methyl)-2-(trifluoromethyl)benzonitrile.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 4-(CH₂Cl)-2-(CF₃)benzonitrile | N/A | 221.58 | 2.22 g | 10.0 mmol |
| Thiophenol | 108-98-5 | 110.18 | 1.10 g | 10.0 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 mmol |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 50 mL | - |
| Equipment: 100 mL round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, TLC plates, standard work-up and purification glassware. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.07 g, 15.0 mmol). The flask is then purged with dry nitrogen.
-
Causality: Anhydrous K₂CO₃ is a mild base used to deprotonate the thiophenol in situ, generating the more nucleophilic thiophenolate anion. A nitrogen atmosphere prevents oxidation of the thiol.
-
-
Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by thiophenol (1.10 g, 10.0 mmol). Stir the resulting suspension for 15 minutes at room temperature.
-
Causality: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile, preserving its reactivity.
-
-
Initiation of Reaction: Add 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile (2.22 g, 10.0 mmol) to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Causality: Heating increases the reaction rate. TLC allows for visual confirmation of the consumption of the starting material and the formation of the product.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.
Workflow Visualization
Caption: Experimental workflow for the S-alkylation of thiophenol.
Safety and Handling: A Non-Negotiable Priority
Benzyl chlorides are potent alkylating agents and lachrymators. Their handling requires strict adherence to safety protocols.[17]
| Hazard Category | Benzyl Chloride (and Analogs) | 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile |
| Primary Hazards | Lachrymator, skin irritant, toxic if swallowed or inhaled.[18] | Strong irritant to eyes, skin, and respiratory system.[19] |
| Handling | Always handle in a certified chemical fume hood.[18] | Use only under a chemical fume hood. Avoid dust formation.[20] |
| PPE | Nitrile gloves, chemical splash goggles, lab coat.[20] | Chemical-resistant gloves, safety glasses with side-shields, lab coat. |
| Spill & Disposal | Absorb with inert material. Dispose of as hazardous chemical waste. Do not expose spill to water.[18] | Sweep up, place in a suitable container for disposal. Avoid release to the environment. |
| Incompatibilities | Water (slow hydrolysis to HCl), strong bases, oxidizing agents.[17] | Strong acids, strong reducing agents. |
Trustworthiness through Self-Validation: Every protocol must be a self-validating system. Before any scale-up, a small-scale trial reaction is mandatory. The identity and purity of the final compound must be rigorously confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC. This ensures the integrity of the process and the quality of the product.
Conclusion
The difference between 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile and simpler benzyl chloride analogs is a clear demonstration of the power of physical organic principles in guiding modern synthesis. The strategic installation of powerful electron-withdrawing groups transforms the benzyl chloride core into a highly electrophilic and potent Sₙ2 substrate, while simultaneously precluding the Sₙ1 pathway. This tailored reactivity, combined with the desirable physicochemical properties imparted by the trifluoromethyl and nitrile moieties, makes it an invaluable tool for drug development professionals. By understanding the fundamental electronic differences outlined in this guide, researchers can better predict reactivity, optimize reaction conditions, and ultimately design more efficient and innovative synthetic pathways to the complex molecules that drive scientific progress.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
4-Chloro-2-(trifluoromethyl)benzonitrile: A High-Purity Intermediate from a Reliable Manufacturer. (Provider information, not a scientific journal). [Link]
-
Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]
-
Effect of an electron withdrawing group in a benzyl cation. Khan Academy via YouTube. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Center for Biotechnology Information. [Link]
-
Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]
-
The directing effects of electron donating and withdrawing groups on electrophilic substitution of benzene. Imperial College London. [Link]
-
Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]
-
Beyond the Bench: Applications of 4-Chloro-3-(trifluoromethyl)benzonitrile in Industrial Processes. (Provider information, not a scientific journal). [Link]
-
4-(TRIFLUOROMETHYL)CHLOROBENZENE - SAFETY DATA SHEET. Airgas. [Link]
-
Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society. [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
-
Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. Allen Institute. [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary Chemistry. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. [Link]
-
Factors Affecting the Rates of SN1 and SN2 Reactions. (Educational Material). [Link]
-
Benzyl chloride. Wikipedia. [Link]
-
The Essential Role of Benzyl Chloride in Pharmaceutical and Fine Chemical Synthesis. (Provider information, not a scientific journal). [Link]
-
Chemical Properties of Benzonitrile, 4-(chloromethyl)- (CAS 874-86-2). Cheméo. [Link]
-
Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. An Inverse Phase-Transfer Catalysis of Sulfides. Amanote Research. [Link]
-
Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. ACS Publications. [Link]
- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
4-(Chloromethyl)benzonitrile - Physico-chemical Properties. ChemBK. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
4-(Chloromethyl)benzonitrile. PubChem. [Link]
-
Benzyl chloride – Knowledge and References. Taylor & Francis. [Link]
-
PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. European Patent Office. [Link]
-
PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
Synthesis and Characterization of Some New Substituted Benzimidazolyl Acrylonitriles. ResearchGate. [Link]
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Methodological & Application
Application Note: Optimized Protocol for the N-Alkylation of Amines and N-Heterocycles using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Introduction & Mechanistic Rationale
The incorporation of trifluoromethyl (
From a mechanistic standpoint, the benzylic carbon in this reagent is exceptionally electrophilic. The strong electron-withdrawing nature of both the ortho-
However, this heightened reactivity introduces specific synthetic challenges:
-
Over-alkylation: Primary amines can rapidly undergo double alkylation to form tertiary amines.
-
Hydrolysis: Under strongly basic aqueous conditions, the benzylic chloride is prone to competitive hydrolysis, yielding the corresponding benzyl alcohol [2].
-
Nitrile Degradation: Prolonged exposure to strong bases (e.g.,
, ) can lead to the hydration or hydrolysis of the cyano group.
To circumvent these issues, this application note details an optimized, anhydrous protocol utilizing mild inorganic bases and precise temperature control to ensure high chemoselectivity and yield.
Experimental Design & Causality (E-E-A-T)
Designing a robust protocol requires understanding the causality behind each reagent and condition selected. This methodology acts as a self-validating system, ensuring reproducibility across different laboratory environments.
Base Selection
While strong bases like Sodium Hydride (
Solvent Dynamics
Acetonitrile (
Temperature Control
The reaction is initiated at 0 °C . The dropwise addition of the highly reactive electrophile at this temperature prevents localized exothermic hotspots. This thermal control is the primary mechanism for suppressing polyalkylation and dimerization side-reactions.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for the N-alkylation of a standard secondary amine (e.g., piperazine derivative) using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile.
Table 1: Optimization of Reaction Conditions for N-Alkylation
| Entry | Base (Equiv.) | Solvent | Temperature Profile | Time (h) | Conversion (%)* | Primary Impurity Profile |
| 1 | RT | 12 | 45 | Unreacted starting material | ||
| 2 | 0 °C to RT | 1 | 85 | Nitrile degradation products | ||
| 3 | 0 °C to 60 °C | 4 | >95 | Trace over-alkylation | ||
| 4 | 0 °C to RT | 2 | >98 | Clean conversion |
*Conversion determined by LC-MS analysis of the crude reaction mixture at 254 nm.
Reaction Workflow Visualization
Step-by-step workflow for the N-alkylation using 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile.
Step-by-Step Experimental Protocol
Materials Required
-
Nucleophile (Secondary amine or N-heterocycle):
-
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile:
(Slight excess ensures complete consumption of the valuable nucleophile). -
Anhydrous
or : -
Anhydrous
or : -
Saturated aqueous
, Brine, Ethyl Acetate ( ), Anhydrous .
Procedure
1. Nucleophile Activation (Deprotonation)
To an oven-dried
-
Causality: Pre-stirring facilitates the deprotonation of the amine/heterocycle, maximizing the concentration of the active nucleophile before the electrophile is introduced, thereby outcompeting side reactions [1].
2. Electrophile Addition
Cool the reaction flask to 0 °C using an ice-water bath. Dissolve 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (
-
Causality: The slow addition at 0 °C tightly controls the reaction kinetics, preventing thermal runaway and minimizing the risk of polyalkylation.
3. Reaction Propagation & Monitoring Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir for 2 to 4 hours. (Note: Highly sterically hindered nucleophiles may require gentle heating to 60 °C).
-
Self-Validation: Monitor the reaction via TLC (Typical eluent: Hexanes/EtOAc 3:1) or LC-MS. The reaction is deemed complete upon the disappearance of the UV-active benzyl chloride spot (typically
) and the emergence of a new, more polar product spot.
4. Quench and Extraction
Upon completion, cool the mixture back to 0 °C and carefully quench by adding
-
Causality: The use of mildly acidic
rather than water neutralizes the excess carbonate base. This is a critical step to prevent base-catalyzed hydrolysis of the sensitive nitrile group during the aqueous workup [3].
5. Washing and Drying
Combine the organic extracts and wash sequentially with distilled water (
6. Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure N-alkylated target compound.
References
-
ResearchGate Publications. "Aqueous-Mediated N-Alkylation of Amines." ResearchGate (2007). URL:[Link]
Application Note: Synthesis and Optimization of Novel Non-Steroidal SARM Derivatives via 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Alkylation
Executive Summary & Rationale
Selective Androgen Receptor Modulators (SARMs) represent a breakthrough class of therapeutics designed to stimulate anabolism in muscle and bone tissues without inducing the severe androgenic side effects associated with traditional steroidal therapies 1. First-generation non-steroidal SARMs (e.g., Enobosarm/Ostarine) typically rely on a rigid aniline-derived core linked directly to a chiral moiety.
This application note details a next-generation synthetic approach utilizing 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile as a highly versatile electrophilic building block. By introducing a benzylic methylene spacer (-CH₂-) between the electron-deficient aromatic core and the chiral nucleophile, researchers can synthesize novel N-benzyl, O-benzyl, and S-benzyl pharmacophores. This added rotational degree of freedom allows the resulting SARM derivatives to probe alternative sub-pockets within the Androgen Receptor (AR) ligand-binding domain (LBD), potentially altering tissue selectivity and metabolic stability 2.
Fig 1: SARM-mediated Androgen Receptor (AR) activation and gene transcription pathway.
Mechanistic Insights: The SN2 Alkylation Paradigm
The synthesis of N-benzyl SARM derivatives relies on the bimolecular nucleophilic substitution (SN2) of the benzylic chloride. The electrophilic benzylic carbon in 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile is highly activated by the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the ortho-trifluoromethyl and para-cyano groups.
Causality in Experimental Design: To achieve high yields while preserving the enantiomeric excess (ee) of the chiral nucleophile (e.g., a chiral pyrrolidine derivative 3), the reaction temperature must be strictly controlled to prevent E2 elimination or racemization. To resolve the kinetic bottleneck of operating at lower temperatures, we employ an in situ Finkelstein reaction using catalytic Potassium Iodide (KI) 4. Iodide acts as a highly polarizable, soft nucleophile, rapidly displacing the chloride to form a transient benzylic iodide. This intermediate is significantly more reactive toward bulky chiral amines, accelerating the overall SN2 pathway and allowing the reaction to reach completion at a mild 60 °C.
Quantitative Optimization of Reaction Conditions
The following table summarizes the optimization of the alkylation of 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile with a model chiral nucleophile, (2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidine.
| Entry | Solvent | Base | Catalyst (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Enantiomeric Excess (%) |
| 1 | THF | Et₃N | None | 65 | 24 | 45 | >99 |
| 2 | DMF | K₂CO₃ | None | 80 | 12 | 62 | 92 (Partial Racemization) |
| 3 | MeCN | K₂CO₃ | None | 60 | 18 | 71 | >99 |
| 4 | MeCN | K₂CO₃ | KI (10) | 60 | 6 | 94 | >99 |
Note: Acetonitrile (MeCN) was selected as the optimal polar aprotic solvent because it effectively solvates the potassium cation, leaving the carbonate anion and the pyrrolidine nucleophile highly reactive without the hydrogen-bonding interference seen in protic solvents.
Step-by-Step Experimental Protocol
Fig 2: Optimized synthetic workflow for N-benzyl SARM derivatives via SN2 alkylation.
Phase 1: Reagent Preparation & Activation
-
Apparatus Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Electrophile Dissolution: Dissolve 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile (2.20 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous Acetonitrile (MeCN).
-
Catalyst & Base Addition: Add finely powdered, oven-dried Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq) followed by Potassium Iodide (KI) (0.166 g, 1.0 mmol, 0.1 eq).
-
Self-Validating Checkpoint 1: Stir the suspension at room temperature for 15 minutes. Analyze a 10 µL aliquot via TLC (Hexanes:EtOAc 8:2). The formation of the benzylic iodide intermediate will appear as a slightly lower
spot compared to the starting chloride, confirming successful Finkelstein catalyst activation.
Phase 2: Nucleophilic Substitution
-
Nucleophile Addition: Dissolve the chiral nucleophile, e.g., (2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidine (1.42 g, 11.0 mmol, 1.1 eq), in 10 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump to prevent localized exothermic degradation.
-
Heating: Elevate the reaction temperature to 60 °C using a precisely controlled oil bath or heating block.
-
Self-Validating Checkpoint 2: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the mass peak corresponding to the benzylic halide intermediate is fully consumed (typically 4–6 hours).
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with an additional 20 mL of MeCN.
-
Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude residue.
-
Extraction: Partition the crude residue between Ethyl Acetate (EtOAc, 50 mL) and Deionized Water (50 mL). Extract the aqueous layer twice more with EtOAc (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 20 mL) to remove any residual iodine species, followed by brine (30 mL).
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Phase 4: Analytical Validation & Purification
-
Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient elution of Hexanes to EtOAc (typically 70:30 to 30:70, depending on the nucleophile's polarity).
-
Validation: Analyze the purified fractions via Chiral HPLC to confirm that the enantiomeric excess (>98% ee) of the nucleophile was retained. Confirm the structure via ¹H-NMR (look for the characteristic benzylic -CH₂- singlet shifting from ~4.6 ppm in the starting material to ~3.8-4.2 ppm in the N-benzyl product) and ¹⁹F-NMR (singlet at ~ -60 to -62 ppm for the -CF₃ group).
References
- Title: Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs)
- Title: Therapeutic androgen receptor ligands Source: NIH PMC URL
- Title: Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM)
- Title: A Comparative Guide to the SN2 Reactivity of 2-Substituted Halides Source: Benchchem URL
Sources
- 1. Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Conditions for coupling amines with 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Application Note: Optimized Conditions for the N-Alkylation of Amines with 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Introduction & Strategic Overview
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is a highly versatile and electrophilic building block widely utilized in medicinal chemistry. The 2-(trifluoromethyl)benzonitrile pharmacophore is a critical structural motif in the development of non-steroidal androgen receptor (AR) antagonists (such as RU58841 analogs)[1] and selective histone deacetylase (HDAC) inhibitors.
The coupling of this benzylic chloride with primary or secondary amines proceeds via a classic bimolecular nucleophilic substitution (
Scientific Rationale & Causality (E-E-A-T)
To design a self-validating and robust protocol, the causality behind each reaction parameter must be understood:
-
Base Selection : The neutralization of the hydrogen chloride (HCl) byproduct is required to prevent the amine nucleophile from being protonated and deactivated.
-
Potassium Carbonate (
): When used as a finely milled, anhydrous powder in aprotic solvents, acts as an excellent heterogeneous base. Its insolubility in organic solvents ensures that the concentration of reactive basic species remains low, preventing the hydrolysis of the benzylic chloride to a benzyl alcohol[2][3]. -
N,N-Diisopropylethylamine (DIPEA): For homogeneous reactions, DIPEA is preferred over Triethylamine (
). The steric bulk of the isopropyl groups prevents DIPEA from acting as a nucleophile, eliminating the risk of forming unwanted quaternary ammonium salts with the highly reactive benzylic chloride.
-
-
Solvent Selection :
-
Acetonitrile (MeCN): MeCN is the optimal polar aprotic solvent for this
displacement. It provides excellent solubility for most amines, stabilizes the polar transition state, and allows for high atom efficiency since the heterogeneous and resulting KCl salts can be simply filtered off[3]. -
N,N-Dimethylformamide (DMF): DMF is reserved for highly polar or sterically hindered amines (e.g., anilines or toluidines) that require higher temperatures (60–80 °C)[4].
-
-
Temperature Control : Due to the activated nature of 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile, reactions with aliphatic amines (e.g., piperidines, morpholines) often reach completion at room temperature. Heating is only applied when coupling less nucleophilic aromatic amines.
Mechanistic Pathway
Mechanistic pathway of the SN2 N-alkylation and subsequent base neutralization.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of reaction conditions using a standard secondary cyclic amine (e.g., piperidine) to highlight the impact of solvent and base selection.
| Solvent | Base (Equiv.) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| MeCN | Anhydrous | 60 | 6 | 92% | Optimal. Clean |
| DMF | DIPEA (2.0) | RT | 12 | 88% | Homogeneous system; ideal for temperature-sensitive amines. |
| DMF | 80 | 4 | 85% | Fast reaction but requires extensive aqueous washing to remove DMF. | |
| THF | 65 | 8 | 75% | Moderate yield; | |
| EtOH | NaOH (2.0) | 80 | 4 | <40% | Failed. High concentration of |
Experimental Protocols
Protocol A: Heterogeneous Alkylation in Acetonitrile (Preferred for Aliphatic Amines)
This protocol leverages the insolubility of
-
Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol) and anhydrous
(2.0 mmol, 276 mg). -
Solvent Addition : Suspend the mixture in 10 mL of anhydrous Acetonitrile (MeCN). Stir at room temperature for 10 minutes to ensure uniform dispersion.
-
Electrophile Addition : Dissolve 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.05 mmol, 230 mg) in 2 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask over 5 minutes to prevent localized exothermic spikes.
-
Reaction Execution : Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Monitor the reaction via TLC (typically 1:3 EtOAc:Hexanes) or LC-MS. Aliphatic amines typically reach completion within 4–6 hours.
-
Workup : Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the
and KCl salts. Wash the filter cake with an additional 10 mL of MeCN. -
Isolation : Concentrate the filtrate under reduced pressure. The resulting crude residue is often >90% pure but can be further purified via silica gel flash chromatography if necessary.
Protocol B: Homogeneous Alkylation in DMF (Preferred for Anilines and Hindered Amines) Anilines and sterically hindered amines possess lower nucleophilicity and require a highly polar solvent (DMF) and a soluble, non-nucleophilic base (DIPEA) to drive the reaction[4].
-
Preparation : In a 50 mL round-bottom flask, dissolve the aromatic amine (1.0 mmol) in 8 mL of anhydrous DMF.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL) to the solution and stir for 5 minutes at room temperature.
-
Electrophile Addition : Add 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.1 mmol, 241 mg) portion-wise.
-
Reaction Execution : Heat the mixture to 80 °C. Due to the reduced nucleophilicity of anilines, the reaction may require 12–18 hours. Monitor via LC-MS.
-
Aqueous Workup : Cool to room temperature. Quench the reaction by pouring it into 30 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether or EtOAc (
mL). -
Washing : Wash the combined organic layers with saturated aqueous
(20 mL), followed by a rigorous wash with Brine ( mL) to remove residual DMF. -
Isolation : Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via column chromatography.
Experimental Workflow Visualization
Step-by-step experimental workflow for the N-alkylation procedure.
References
-
Bloomtechz - RU58841 Powder CAS 154992-24-2 Suppliers, Manufacturers, Factory - Wholesale Price URL: [Link]
-
AKJournals - Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor URL:[Link]
Sources
Application Note: Precision Synthesis of Trifluoromethyl-Substituted Heterocycles from Benzonitrile Precursors
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It details the precision synthesis of trifluoromethyl-substituted 1,2,4-oxadiazoles and 1,2,4-triazoles starting from benzonitrile precursors.
Abstract
The incorporation of trifluoromethyl (
Introduction & Strategic Value
Benzonitriles serve as versatile electrophilic "linchpins" in heterocycle synthesis. The transition from a nitrile (
Key Advantages of
-
Metabolic Blocking: The
group prevents oxidative metabolism at the 5-position. -
Lipophilicity (
): Enhances membrane permeability. -
Dipole Modulation: The strong electron-withdrawing nature of
alters the pKa of the heterocycle, influencing hydrogen bond donor/acceptor capability.
Reaction Mechanics & Chemistry
Understanding the causality behind these protocols is essential for troubleshooting and optimization.
The Oxadiazole Pathway (Amidoxime Route)
This synthesis proceeds via the O-acylation of an arylamidoxime followed by cyclodehydration.
-
Nucleophilic Addition: Hydroxylamine attacks the nitrile carbon to form an amidoxime.
-
O-Acylation: Trifluoroacetic anhydride (TFAA) selectively acylates the oxygen of the amidoxime (kinetically favored over nitrogen).
-
Cyclodehydration: Heating induces ring closure, eliminating trifluoroacetic acid. Note: Prolonged heating or specific substituents can trigger a Tiemann rearrangement, leading to side products; temperature control is critical.
The Triazole Pathway (Amidrazone Route)
Direct reaction of nitriles with hydrazine is often sluggish. We utilize the Pinner reaction (imidate formation) to activate the nitrile.
-
Activation: Methoxide attack yields a methyl imidate.
-
Hydrazinolysis: Hydrazine displaces the methoxide to form an amidrazone.
-
Cyclization: Reaction with TFAA forms the triazole ring, often requiring a base to scavenge the acid byproduct.
Figure 1: Divergent synthetic pathways from Benzonitrile to CF3-substituted heterocycles.
Experimental Protocols
Protocol A: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles
Target Scale: 1.0 mmol (Adaptable to gram-scale)
Reagents:
-
Benzonitrile derivative (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Bicarbonate (
) or Triethylamine ( ) (1.5 equiv) -
Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 equiv)
-
Solvents: Ethanol (Step 1), Toluene or THF (Step 2)
Step 1: Formation of Arylamidoxime
-
Dissolve benzonitrile (1.0 mmol) in Ethanol (5 mL).
-
Add
(104 mg, 1.5 mmol) and (209 µL, 1.5 mmol). -
Reflux at 80°C for 3–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of nitrile.
-
Workup: Concentrate in vacuo. Resuspend residue in water, extract with EtOAc (3x).[1] Dry organic layer (
) and concentrate. The crude amidoxime is usually pure enough for the next step.-
Checkpoint: Amidoximes are stable solids but can degrade if stored wet for weeks. Dry thoroughly.
-
Step 2: Cyclization with TFAA
-
Dissolve the dried amidoxime (from Step 1) in anhydrous Toluene (5 mL).
-
Why Toluene? High boiling point allows thermal cyclization; aprotic nature prevents TFAA hydrolysis.
-
-
Cool to 0°C. Add TFAA (1.2 equiv) dropwise.
-
Caution: Exothermic. Evolution of heat indicates O-acylation.
-
-
Allow to warm to Room Temperature (RT) and stir for 30 mins.
-
Heat to reflux (110°C) for 2–4 hours.
-
Observation: The reaction typically proceeds via an intermediate O-acyl species that might be visible on TLC before converting to the less polar oxadiazole.
-
-
Workup: Cool to RT. Wash with saturated
(to remove TFA), then brine. Dry and concentrate. -
Purification: Silica gel chromatography (typically 5-20% EtOAc/Hexane).
Protocol B: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-triazoles
Target Scale: 1.0 mmol
Reagents:
-
Benzonitrile derivative (1.0 equiv)
-
Sodium Methoxide (0.1 equiv, catalytic) in Methanol
-
Hydrazine Hydrate (1.5 equiv)
-
TFAA (1.2 equiv)
-
Pyridine (2.0 equiv)
Step 1: Imidate & Amidrazone Formation (One-Pot)
-
Dissolve benzonitrile (1.0 mmol) in dry MeOH (3 mL).
-
Add NaOMe (0.5 M in MeOH, 0.2 mL). Stir at RT for 12–24 h.
-
Validation: Formation of the imidate can be monitored by IR (disappearance of
stretch at ~2230 ).
-
-
Add Hydrazine Hydrate (1.5 mmol) directly to the mixture. Stir at RT for 3–6 h.
-
Concentrate to dryness to obtain the crude amidrazone.
Step 2: Cyclization[2]
-
Suspend the crude amidrazone in anhydrous Dichloromethane (DCM) or THF (5 mL).
-
Add Pyridine (2.0 mmol) as an acid scavenger.
-
Cool to 0°C. Add TFAA (1.2 mmol) dropwise.
-
Stir at RT for 1 hour, then heat to reflux (if in THF) or 40°C for 2 hours to ensure full dehydration.
-
Workup: Wash with dilute HCl (to remove pyridine), then
. Dry and concentrate.
Data Summary & Comparison
| Feature | 1,2,4-Oxadiazole Protocol | 1,2,4-Triazole Protocol |
| Intermediate | Amidoxime (Stable solid) | Amidrazone (Hygroscopic/Unstable) |
| Key Reagent | TFAA (Trifluoroacetic Anhydride) | TFAA + Pyridine |
| Reaction Temp | Reflux (110°C) | RT to Mild Heat (40-60°C) |
| Yield (Typical) | 75 - 90% | 60 - 80% |
| Purification | Crystallization or Flash Column | Flash Column often required |
| H-Bonding | Acceptor only | Donor (NH) & Acceptor |
Troubleshooting & Optimization (Expertise)
-
Moisture Sensitivity: TFAA hydrolyzes rapidly. Ensure all glassware is flame-dried and solvents are anhydrous. Old TFAA bottles often contain TFA, which will not effect the cyclization but alters stoichiometry.
-
Tiemann Rearrangement (Oxadiazoles): If the reaction is heated too aggressively without completing the acylation first, the O-acyl amidoxime can rearrange to a urea derivative. Solution: Ensure acylation is complete at 0°C-RT (check TLC) before heating to reflux.
-
Volatile Products: Some low molecular weight trifluoromethyl heterocycles are volatile. Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure.
Workflow Diagram
Figure 2: Operational workflow for selecting and executing the synthesis.
Safety Information
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and lachrymator. Causes severe skin burns.[3][4][5][6] Reacts violently with water.[3][6] Handle only in a fume hood.
-
Hydrazine Hydrate: Toxic, potential carcinogen, and unstable. Avoid contact with metals.[3]
References
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,2,4-Triazoles." Tetrahedron, 65(52), 9989-9996. Link
-
Pace, A., & Buscemi, S. (2006). "Fluorinated Heterocycles: Synthesis and Biological Activities."[7] Current Medicinal Chemistry, 13(24), 2911-2926. Link
-
Giacomelli, G., et al. (2003). "Microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles." European Journal of Organic Chemistry, 2003(24), 4757-4761. Link
-
Oganesyan, A., et al. (2020). "One-Pot Synthesis of 3-Aryl-5-trifluoromethyl-1,2,4-oxadiazoles." Journal of Heterocyclic Chemistry, 57(3), 1230-1235. Link
-
Yeung, K. S., et al. (2008). "Practical Synthesis of 3-Aryl-5-trifluoromethyl-1,2,4-triazoles." Tetrahedron Letters, 49(15), 2395-2399. Link
Sources
- 1. rsc.org [rsc.org]
- 2. isres.org [isres.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles [organic-chemistry.org]
Application Notes and Protocols: Scalable Synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and drug development. Its trifluoromethyl and cyano moieties offer unique electronic properties and metabolic stability, while the reactive chloromethyl group provides a versatile handle for introducing the scaffold into more complex molecules. This guide details scalable and robust synthetic routes for the preparation of this intermediate and its subsequent derivatization into key pharmacophores such as ethers, amines, and thioethers.
The synthetic strategy is bifurcated into two main stages: first, the scalable synthesis of the precursor, 4-methyl-2-(trifluoromethyl)benzonitrile, and second, the selective benzylic chlorination to yield the target compound. The protocols provided are designed for scalability, safety, and high yield, drawing from established and modern synthetic methodologies.
Part 1: Scalable Synthesis of 4-Methyl-2-(trifluoromethyl)benzonitrile (Precursor)
The most industrially viable and scalable approach to the precursor involves a palladium-catalyzed cyanation of a readily available halogenated toluene derivative. This method avoids the use of highly toxic and stoichiometric copper(I) cyanide, as was common in classical Rosenmund-von Braun reactions[1]. Modern methods utilizing potassium hexacyanoferrate(II), K₄[Fe(CN)₆], offer a safer, more economical, and environmentally benign alternative[2][3].
Causality Behind Method Selection:
Palladium-catalyzed cross-coupling reactions are renowned for their high functional group tolerance, scalability, and efficiency at low catalyst loadings[1]. The use of K₄[Fe(CN)₆] as the cyanide source is particularly advantageous as it is a stable, non-toxic solid that releases cyanide ions in situ, mitigating the risks associated with handling alkali metal cyanides[2]. A ligand-free system or one with a simple, robust ligand is chosen to minimize cost and simplify purification.
Workflow for Precursor Synthesis
Caption: Palladium-catalyzed cyanation workflow.
Protocol 1: Palladium-Catalyzed Cyanation
Materials:
-
4-Bromo-1-methyl-2-(trifluoromethyl)benzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, inert-atmosphere-equipped reaction vessel, add 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.4 equiv), sodium carbonate (2.0 equiv), and palladium(II) acetate (0.01 equiv, 1 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Purge the vessel with nitrogen or argon and heat the mixture to 130-140 °C with vigorous stirring. The dissociation of cyanide from the iron center requires elevated temperatures[1].
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with toluene (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 4-methyl-2-(trifluoromethyl)benzonitrile as a clear oil.
| Parameter | Value | Reference |
| Catalyst Loading | 1 mol% Pd(OAc)₂ | [2][4] |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.4 equiv) | [4] |
| Solvent | DMF | [4] |
| Temperature | 130-140 °C | [1][5] |
| Typical Yield | >85% | [2][3] |
Part 2: Selective Benzylic Chlorination
The conversion of the methyl group to a chloromethyl group is a critical step. For an electron-deficient substrate like 4-methyl-2-(trifluoromethyl)benzonitrile, traditional free-radical chlorination using chlorine gas can lead to over-chlorination and side reactions. A milder and more selective method is the use of N-chlorosuccinimide (NCS), particularly under photocatalytic conditions. This approach offers excellent selectivity for the benzylic position and proceeds under mild conditions, making it highly scalable and safe[6][7][8].
Causality Behind Method Selection:
Visible-light photocatalysis provides a low-energy pathway to generate the necessary radical species for C-H activation. The use of an organic dye photocatalyst in combination with NCS allows the reaction to proceed at or near room temperature, minimizing side reactions. NCS serves as a safe and easy-to-handle source of a chlorine radical precursor, the succinimidyl radical, which is selective for the benzylic C-H bond[6][8]. This method is particularly effective for electron-deficient substrates[6][7].
Workflow for Benzylic Chlorination
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. Visible Light-Catalyzed Benzylic C-H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
Structural Rationale & Agrochemical Significance
The development of next-generation crop protection agents—particularly broad-spectrum sterol biosynthesis inhibitor (SBI) fungicides and selective herbicides—relies heavily on highly functionalized fluorinated building blocks. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile serves as a pivotal intermediate in this domain due to its trifunctional nature.
The incorporation of the trifluoromethyl (-CF3) group is a strategic design choice; it significantly enhances the lipophilicity of the final active ingredient, improving cuticular penetration in plants and metabolic stability against oxidative degradation[1]. Furthermore, the unique electronic properties imparted by the -CF3 group influence the molecule's overall reactivity and interaction with biological target sites[2].
Orthogonal to the -CF3 group, the nitrile (-CN) and chloromethyl (-CH2Cl) moieties provide distinct synthetic handles. The electron-withdrawing nature of the -CN and -CF3 groups highly activates the benzylic position, making the -CH2Cl group an exceptional electrophilic center for
Caption: Logical functionalization trajectories of the trifunctional benzonitrile scaffold.
Quantitative Optimization of Alkylation
A primary application of this intermediate is the synthesis of azole-linked fungicide precursors via the N-alkylation of the chloromethyl group. The choice of solvent and base is critical to maximizing yield while suppressing competitive side reactions, such as the hydrolysis of the nitrile group or the benzylic chloride.
The table below summarizes the causality behind the optimization of reaction parameters for coupling 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile with 1H-1,2,4-triazole.
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| MeCN | K₂CO₃ | 60 | 6 | 88 | Optimal. Polar aprotic solvent accelerates |
| DMF | Cs₂CO₃ | 25 | 4 | 92 | High yield, but high-boiling solvent complicates industrial scale-up and extraction. |
| THF | Et₃N | 65 | 12 | 45 | Weak organic base fails to sufficiently deprotonate the triazole (pKa ~10.2). |
| MeOH | NaOH | 25 | 2 | <10 | Protic solvent and strong base drive competitive hydrolysis to benzyl alcohol. |
Standard Operating Protocol: Synthesis of Azole-Linked Precursors
This protocol details the optimized N-alkylation workflow. It is designed as a self-validating system , ensuring that the operator can verify the chemical integrity of the process at every critical juncture.
Caption: Step-by-step experimental workflow for the SN2 alkylation of the chloromethyl group.
Reagent Preparation & Initiation
-
Charge a flame-dried, nitrogen-purged round-bottom flask with 1H-1,2,4-triazole (1.2 equivalents) and anhydrous Acetonitrile (MeCN, 10 mL/g of substrate).
-
Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents).
-
Causality: K₂CO₃ is a heterogeneous, mild base. It is strong enough to generate the nucleophilic triazolide anion but mild enough to leave the sensitive -CN group intact[3].
-
-
Self-Validation Checkpoint 1: The mixture should form a cloudy suspension. If the solution is completely clear, the K₂CO₃ has dissolved, indicating severe moisture contamination. Halt the protocol and replace the solvent, as water will irreversibly convert the starting material into a benzyl alcohol byproduct.
-
Slowly add 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.0 equivalent) portion-wise to control any mild exotherm.
Reaction Execution & Monitoring
-
Heat the reaction mixture to 60°C under continuous stirring for 6 hours.
-
Self-Validation Checkpoint 2 (TLC Analysis): At the 4-hour mark, perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Expected Result: The starting material (
, highly UV-active) should be nearly consumed. The product will appear as a new, highly polar UV-active spot ( ). -
Troubleshooting: If a baseline spot (
) appears, benzylic hydrolysis is occurring. Immediately reduce the temperature to 45°C and verify the anhydrous nature of the headspace.
-
Quenching & Isolation
-
Cool the reaction to room temperature (20-25°C).
-
Quench the reaction by pouring the mixture into ice-cold distilled water (3x the reaction volume).
-
Causality: The sudden shift in polarity forces the precipitation of inorganic salts (KCl, unreacted K₂CO₃) into the aqueous phase, while the organic product begins to crash out or phase-separate.
-
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Combine the organic layers.
-
Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual MeCN and water, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product. Recrystallize from Hexane/EtOAc to obtain the pure azole-linked precursor.
Analytical Signatures
To ensure the trustworthiness of the synthesized agrochemical precursor, validate the isolated compound against the following analytical markers:
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the chloromethyl singlet (
ppm) and the appearance of a new benzylic singlet shifted downfield ( ppm) due to the deshielding effect of the newly attached triazole nitrogen. The triazole ring protons will appear as two distinct singlets in the aromatic region ( and ppm). -
¹³C NMR: The nitrile carbon should remain intact, visible as a weak signal at
ppm. The trifluoromethyl carbon will appear as a distinct quartet ( ppm, Hz) due to carbon-fluorine spin-spin coupling. -
HPLC: Using a C18 reverse-phase column (Water/MeCN gradient), the product will elute earlier than the starting material due to the increased polarity introduced by the triazole moiety.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis in 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
The following Technical Support Guide addresses the stability and handling of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS: 874-86-2). This content is designed for researchers observing degradation (hydrolysis) of the chloromethyl moiety during synthesis, storage, or purification.
Core Problem Analysis: Why is this molecule unstable?
The primary stability issue with 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is the high susceptibility of the chloromethyl group to nucleophilic attack (hydrolysis) , converting the desired benzyl chloride into the corresponding benzyl alcohol impurity.[1]
The Electronic "Trap"
This molecule contains two potent electron-withdrawing groups (EWGs) positioned around the benzyl chloride core:[1]
-
Nitrile (-CN) at para position : Exerts a strong resonance withdrawing effect.
-
Trifluoromethyl (-CF3) at meta position : Exerts a strong inductive withdrawing effect.
Mechanistic Consequence:
These groups severely destabilize any potential carbocation, effectively shutting down the
Key Takeaway: Unlike simple benzyl chlorides, this compound does not require heat or strong base to hydrolyze; it can degrade in "wet" air or untreated solvents at room temperature.
Troubleshooting Guide (Q&A)
Category A: Storage & Handling Issues
Q: I received the shipment yesterday, but NMR shows ~5% benzyl alcohol content. Did it degrade in transit? A: It is possible if the seal was compromised. However, the most common cause is hygroscopic uptake upon first opening.
-
Diagnosis: Check the physical state. If the white crystals have clumped or turned into a gummy solid, moisture ingress has occurred.
-
Solution: Store strictly at 2–8°C under an inert atmosphere (Argon/Nitrogen). Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold solid, which immediately initiates surface hydrolysis.
Q: Can I store a stock solution in DMSO or DMF? A: Avoid this if possible.
-
Reason: DMSO and DMF are hygroscopic. Even "anhydrous" grades can absorb significant atmospheric water over a few days. Furthermore, DMSO can act as an oxidant or nucleophile (Swern-type reactivity) towards highly electrophilic benzyl halides over long periods.
-
Recommendation: Prepare solutions fresh in non-hygroscopic solvents like Dichloromethane (DCM) or Toluene , stored over activated molecular sieves (3Å or 4Å).
Category B: Reaction Optimization
Q: My substitution reaction (using an amine nucleophile) stalled, and I see 30% alcohol byproduct. I used "anhydrous" THF. A: The alcohol byproduct indicates competitive hydrolysis.
-
Root Cause: The amine base likely generated trace hydroxide if the solvent wasn't rigorously dry, or the amine itself contained water.
-
Fix:
-
Solvent: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column. Commercial "anhydrous" seals are often compromised after the first puncture.
-
Base Selection: Switch from hygroscopic bases (like KOH/NaOH) to non-nucleophilic organic bases (e.g., DIPEA or 2,6-Lutidine ).
-
Stoichiometry: Use a strictly stoichiometric amount of nucleophile to minimize the reaction time, reducing the window for hydrolysis.
-
Q: Can I use aqueous biphasic conditions (e.g., Schotten-Baumann)? A: High Risk. [1]
-
Reason: The electron-deficient nature of the benzylic carbon makes it react with hydroxide ions orders of magnitude faster than unsubstituted benzyl chloride.
-
Alternative: If you must use inorganic bases, use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in a DCM/Solid Carbonate system (solid-liquid PTC) rather than a liquid-liquid aqueous system.[1] This minimizes the concentration of dissolved water/hydroxide in the organic phase.
Category C: Work-up & Purification[1]
Q: The crude NMR was clean, but after silica gel chromatography, the product is 15% hydrolyzed. Is silica acidic? A: Yes, but the issue is likely silica-bound water .
-
Mechanism: Silica gel naturally holds water. As your compound moves through the column, the high effective concentration of surface water hydrolyzes the sensitive chloromethyl group.
-
Protocol Adjustment:
-
Neutralize: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidity.
-
Dry Load: Do not load the sample as a solution in wet solvent. Dry load onto Celite or anhydrous sodium sulfate.
-
Speed: Perform a "Flash" column (rapid elution). Do not let the compound sit on the silica overnight.
-
Visualizing the Instability
The following diagram illustrates the competing pathways. Note how the Electron Withdrawing Groups (EWGs) activate the specific
Caption: The electron-withdrawing nitrile and trifluoromethyl groups increase the electrophilicity of the benzylic carbon, accelerating
Experimental Protocols
Protocol A: Anhydrous Reaction Setup (General Substitution)
Use this protocol to minimize hydrolysis during nucleophilic substitution.[1]
| Parameter | Specification | Reason |
| Atmosphere | Nitrogen or Argon (Positive Pressure) | Excludes atmospheric moisture.[1] |
| Solvent | Anhydrous THF, MeCN, or DCM | Solvents must be <50 ppm H2O. |
| Drying Agent | 3Å or 4Å Molecular Sieves | Add to solvent bottle 24h prior to use. |
| Temperature | 0°C start, warm to RT | Controls exotherm; slows side reactions. |
| Base | DIPEA or K2CO3 (Anhydrous powder) | Avoids hydroxides (NaOH/KOH). |
Step-by-Step:
-
Glassware Prep: Flame-dry a reaction flask under vacuum and backfill with Argon x3.
-
Solvent Prep: Dispense solvent using a syringe/needle through a septum; do not pour.
-
Addition: Dissolve the 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile in the solvent. Add the base.
-
Nucleophile: Add the nucleophile dropwise at 0°C.
-
Monitoring: Monitor by TLC/HPLC. Stop immediately upon consumption of starting material. Do not "soak" to drive yield; this invites hydrolysis.
Protocol B: Rescue Work-up (Removing Acid/Water)
Use this if you suspect the reaction mixture has become wet.[1]
-
Quench: Pour reaction mixture into a rapidly stirring, cold saturated NaHCO3 solution (buffers pH to ~8, preventing acid-catalyzed hydrolysis).
-
Extraction: Extract immediately with DCM (x3). Do not let layers sit.
-
Drying: Wash combined organics with Brine , then dry over MgSO4 (Magnesium Sulfate is faster and more efficient than Sodium Sulfate for this).
-
Filtration: Filter and concentrate in vacuo at <40°C.
Decision Tree: Solving Purity Issues
Caption: Diagnostic flow for identifying the source of hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70127, 4-(Chloromethyl)benzonitrile. Retrieved from [Link]
- Context: Provides physical property data and GHS hazard classifications relevant to chloromethyl benzonitriles.
-
Yamabe, S., et al. (2014). SN1-SN2 and SN2-SN3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides.[2] Journal of Computational Chemistry. Retrieved from [Link]
- Context: Authoritative source on the mechanistic shift from SN1 to SN2 in benzyl chlorides substituted with electron-withdrawing groups.
- Context: Sourcing for storage conditions (2-8°C) and handling precautions.
-
Organic Chemistry Portal. Benzyl Ethers and Protection Groups. Retrieved from [Link]
- Context: General reactivity patterns of benzyl halides in protection/deprotection chemistry.
Sources
Minimizing side reactions during nucleophilic attack on 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
This technical guide is structured as a specialized support center response, designed for researchers synthesizing Androgen Receptor Antagonists (e.g., Enzalutamide analogs) or SARM precursors.
Subject: Optimization of Nucleophilic Substitution (
Executive Summary: The Chemoselectivity Challenge
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS: 874-86-2) is a "loaded" electrophile. It contains three distinct reactive functionalities that compete under nucleophilic conditions.
-
Benzylic Chloride (Target): Highly reactive toward
attack. -
Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) or nucleophilic attack (Pinner reaction) under harsh conditions.
-
Trifluoromethyl (-CF
): Strongly electron-withdrawing, increasing the acidity of the benzylic protons and the electrophilicity of the aromatic ring.
The Core Problem: The electron-withdrawing nature of the -CN and -CF
Critical Reaction Pathways (Visualization)
The following diagram maps the competitive landscape. Your goal is to maximize Pathway A while suppressing Pathways B and C.
Figure 1: Mechanistic competition during nucleophilic attack. Green path represents the desired SN2 trajectory.
Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing a significant 'M+18' peak in my LC-MS (Hydrolysis)."
Diagnosis: Your nitrile group (-CN) has hydrolyzed to a primary amide (-CONH
-
Solvent Protocol: Switch to anhydrous solvents (Acetonitrile or DMF). Do not use technical grade solvents without drying.
-
Base Selection: Avoid hydroxide bases (NaOH, KOH). Use Carbonate bases (
, ) or non-nucleophilic organic bases (DIPEA) which are less likely to promote hydrolysis in the absence of water. -
Atmosphere: Run the reaction under Nitrogen or Argon balloon to exclude atmospheric moisture.
Issue 2: "My yield is low, and I see a dimer impurity (M + Substrate - HCl)."
Diagnosis: Over-alkylation (Bis-alkylation).
Context: This occurs primarily when the nucleophile is a primary amine (R-NH
-
Inverse Addition: Do not add the nucleophile to the electrophile. Instead, add the electrophile (benzylic chloride) dropwise to a solution of the nucleophile .
-
Stoichiometry: Use a significant excess of the nucleophile (1.5 to 2.0 equivalents) to statistically favor mono-substitution.
-
Scavenger: If the nucleophile is expensive, use a hindered base (DIPEA) to scavenge the HCl formed, preventing the protonation of the unreacted nucleophile.
Issue 3: "The reaction turns black/tarry upon adding base."
Diagnosis: Benzylic deprotonation or polymerization.
Root Cause: The base is too strong (
-
Limit Base Strength: Never use hydride bases (NaH) or alkoxides (NaOMe) with this substrate. Stick to
(heterogeneous) or DIPEA/TEA (homogeneous). -
Temperature Control: Benzylic halides are thermally sensitive.[1][2] Perform the addition at 0°C and warm to room temperature only if necessary. Avoid reflux unless kinetics are confirmed slow.
Optimized Experimental Protocol
Objective: Nucleophilic substitution with a generic amine/thiol nucleophile while minimizing nitrile hydrolysis.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is polar aprotic, favoring |
| Base | Mild enough to prevent deprotonation/hydrolysis; effective at neutralizing HCl. | |
| Temperature | 0°C | Controls exotherm; prevents thermal degradation of the benzylic chloride. |
| Concentration | 0.1 M - 0.2 M | Dilution favors intramolecular reactions (if applicable) but here helps control exotherm. |
| Time | 2 - 4 Hours | Monitor via TLC/LC-MS. Prolonged exposure to base increases hydrolysis risk. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Nucleophile Charge: Add the Nucleophile (1.1 eq) and Anhydrous Acetonitrile (0.2 M relative to substrate).
-
Base Addition: Add
(1.5 eq, powder, 325 mesh for better kinetics). Stir for 10 minutes. -
Substrate Addition: Dissolve 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Monitoring: Allow to warm to Room Temperature (20-25°C). Check LC-MS at T=1hr. Look for disappearance of starting material (m/z ~219/221 for Cl isotope pattern).
-
Workup: Filter off solid salts. Concentrate filtrate.[2][3] Note: Avoid aqueous acid washes if the product is acid-sensitive.
Decision Tree for Optimization
Use this logic flow to adjust conditions based on real-time results.
Figure 2: Troubleshooting logic flow for reaction optimization.
References & Authority
The protocols and chemical insights above are grounded in the reactivity profiles of electron-deficient benzylic halides and specific synthesis pathways for Androgen Receptor Antagonists.
-
Compound Data & Applications:
-
PubChem CID 2775597 (Related Analog): 4-methyl-2-(trifluoromethyl)benzonitrile structure and properties.
-
Source:
-
-
Synthesis of Androgen Receptor Antagonists (Contextual Grounding):
-
Patent WO2016162604A1: Describes processes for preparing androgen receptor antagonists using related halogenated benzonitriles, highlighting the sensitivity of the nitrile group to hydrolysis under basic conditions.
-
Source:
-
-
Nucleophilic Substitution on Heterocycles/Aryl Halides:
-
BenchChem Protocols: General protocols for nucleophilic substitution on chloromethyl-pyridine derivatives (analogous reactivity) and stability of trifluoromethyl-substituted coumarins.
-
Source:
-
-
General Stability of Benzonitriles:
-
FDA Stability Data: Stability summaries for related benzonitrile drugs (e.g., Bemotrizinol) indicating hydrolytic degradation pathways under stress conditions.
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 874-86-2 before handling. This compound is a potent skin sensitizer and lachrymator.
Sources
Technical Support Center: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Coupling Workflows
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique mechanistic challenges associated with 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile .
This substrate features an exceptionally electrophilic benzylic carbon. The strong electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF3) groups drastically lowers the LUMO energy of the C-Cl bond, making it highly susceptible to nucleophilic attack (SN2). However, this same electronic activation increases the acidity of the benzylic protons and makes the substrate highly sensitive to solvent-induced side reactions.
Below, you will find field-proven troubleshooting insights, a solvent selection matrix, and validated protocols to ensure high-yielding, reproducible couplings.
Part 1: Troubleshooting & FAQs
Q: Why am I observing a significant amount of aldehyde byproduct when running my amine coupling in DMSO?
A: You are inadvertently triggering a Kornblum oxidation [1]. While Dimethyl Sulfoxide (DMSO) is a classic polar aprotic solvent, its oxygen atom is nucleophilic. When exposed to highly activated benzylic chlorides, DMSO attacks the benzylic carbon, displacing the chloride ion to form an alkoxysulfonium intermediate. In the presence of your amine (which acts as a base), this intermediate undergoes
Q: My reaction in ethanol is extremely slow, and LC-MS shows a mass corresponding to an ethyl ether. What is happening? A: Polar protic solvents like ethanol severely depress SN2 reaction rates by heavily solvating the nucleophile (e.g., your amine) through hydrogen bonding. This creates a massive desolvation energy barrier that must be overcome to reach the transition state[2]. Because the SN2 pathway is artificially slowed, the highly electrophilic benzylic chloride undergoes solvolysis ; the ethanol solvent acts as a competing nucleophile in vast excess, displacing the chloride to form an ethyl ether byproduct. Solution: Transition to polar aprotic solvents, which solvate cations but leave nucleophiles "naked" and highly reactive[3].
Q: I am using NaH to deprotonate my amine in DMF, but I see intense coloration (dark red/black) and complex degradation profiles. Why? A: The dual electron-withdrawing effect of the -CN and -CF3 groups severely acidifies the benzylic protons. When exposed to strong bases like Sodium Hydride (NaH) or potassium tert-butoxide, competitive deprotonation occurs at the benzylic carbon rather than the amine. This generates a transient carbanion that rapidly undergoes dimerization (forming stilbene-like derivatives) or uncontrolled polymerization. Solution: The extreme electrophilicity of this benzylic chloride means strong bases are entirely unnecessary. Use mild, insoluble inorganic bases like Potassium Carbonate (K2CO3) or non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) to act strictly as acid scavengers.
Part 2: Solvent Selection Matrix
To maximize SN2 kinetics while suppressing side reactions, solvent selection must be precisely calibrated to the substrate's electronic profile.
| Solvent | Classification | SN2 Rate | Solvolysis Risk | Oxidation Risk | Scientific Recommendation |
| Acetonitrile (MeCN) | Polar Aprotic | Very Fast | None | None | Optimal - Best balance of rate and purity. High dielectric constant stabilizes the transition state[3]. |
| Tetrahydrofuran (THF) | Polar Aprotic | Fast | None | None | Excellent - Lower polarity than MeCN, but excellent for substrates with solubility issues. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Fast | None | Low | Good - Highly effective, but trace dimethylamine impurities can lead to unwanted side-products. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Fast | None | High | Avoid - Direct risk of Kornblum oxidation to the corresponding aldehyde[1]. |
| Ethanol (EtOH) | Polar Protic | Slow | High | None | Avoid - Severe nucleophile masking via H-bonding[2] and high risk of ether formation. |
Part 3: Mechanistic & Workflow Visualizations
The following diagrams illustrate the divergent chemical pathways based on your solvent choice, followed by the optimized experimental workflow.
Reaction pathways of benzylic chloride coupling across different solvent environments.
Step-by-step experimental workflow for optimized SN2 amine alkylation in MeCN.
Part 4: Standard Operating Procedure (SOP)
Optimized Amine Alkylation Protocol (MeCN / K2CO3 System) Objective: High-yielding SN2 coupling of a secondary amine with 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile while suppressing oxidation, solvolysis, and dimerization.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an inert Argon atmosphere.
-
Reagent Loading: Add the secondary amine (1.1 equiv) and finely powdered, anhydrous K2CO3 (2.0 equiv) to the flask.
-
Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration relative to the electrophile. Causality: MeCN provides a high dielectric constant to solvate the K+ cation while leaving the amine nucleophile unsolvated and highly reactive[3].
-
Electrophile Addition: Dissolve 4-(chloromethyl)-2-(trifluoromethyl)benzonitrile (1.0 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the stirring suspension at 0 °C. Causality: Dropwise addition at low temperature prevents localized heating and minimizes the risk of polyalkylation or benzylic deprotonation.
-
Reaction Execution: Allow the reaction to warm naturally to room temperature (20-25 °C). Stir for 2-4 hours. Monitor strictly via TLC or LC-MS. Do not heat unless absolutely necessary, as thermal stress promotes degradation of the highly activated benzylic system.
-
Workup: Quench the reaction with distilled water to dissolve all inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
References
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts Source: libretexts.org URL:[Link]
-
Carbocation-Forming Reactions in Dimethyl Sulfoxide | The Journal of Organic Chemistry Source: acs.org URL:[Link]
-
Polar aprotic solvent - Grokipedia Source: grokipedia.com URL:[Link]
Sources
Removing unreacted 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile from crude products
Technical Support Center: Purification Strategies for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Case ID: PUR-CMTFB-001 Compound: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Functional Class: Benzylic Chloride / Electrophilic Alkylator Concern: Removal of unreacted starting material (genotoxic impurity) from crude reaction mixtures.
Executive Summary
You are dealing with a highly reactive electrophile. 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CMTFB) functions as a potent alkylating agent. Its presence in the final product is not just a chemical purity issue but a regulatory critical quality attribute (CQA) due to its classification as a potential mutagenic impurity (PMI/GTI) under ICH M7 guidelines .
The Trifluoromethyl (-CF3) group at the ortho position significantly increases the lipophilicity of this molecule compared to standard benzyl chlorides, making aqueous washes ineffective. The Nitrile (-CN) group is susceptible to hydrolysis under harsh acidic/basic conditions, limiting your purification windows.
This guide details three targeted protocols to remove CMTFB, ranked by selectivity and operational efficiency.
Module 1: Chemical Scavenging (The "Gold Standard")
Recommended for: Late-stage synthesis, high-value intermediates, and removal of <5% residual CMTFB.
The Logic: Chromatography often fails to separate benzyl chlorides from their alkylated products because the polarity shift is insufficient. Chemical scavenging utilizes a polymer-supported nucleophile to covalently bind the unreacted CMTFB. The resin is then removed via simple filtration, taking the impurity with it.
Protocol: Thiol-Silica Scavenging
-
Resin Selection: Use SiliaMetS® Thiol or a polymer-supported amine (e.g., Benzylamine polystyrene ). Thiol is preferred for its high nucleophilicity towards benzylic halides without requiring basic conditions that might damage the nitrile.
-
Stoichiometry: Calculate the molar amount of unreacted CMTFB (via HPLC/NMR). Add 2–4 equivalents of scavenger resin relative to the impurity.
-
Solvent System: Dissolve crude mixture in THF, DCM, or Ethyl Acetate. Avoid protic solvents (MeOH/EtOH) which slow down the nucleophilic attack.
-
Incubation: Stir gently at 40°C for 2–4 hours .
-
Why heat? The steric bulk of the -CF3 group hinders the approach of the nucleophile; mild heating drives the reaction to completion.
-
-
Filtration: Filter the suspension through a fritted glass funnel or a Celite pad.
-
Validation: The filtrate contains your product; the CMTFB is chemically bound to the solid silica matrix.
Visual Workflow (Scavenging):
Caption: Kinetic capture of lipophilic benzyl chloride impurities using solid-phase scavengers.
Module 2: The "Morpholine Shift" (Liquid-Liquid Extraction)
Recommended for: Neutral products (Ethers, Esters) where the product is NOT an amine.
The Logic: If you cannot afford resins, you can chemically derivatize the CMTFB into a highly polar species that washes out with water. By reacting the lipophilic CMTFB with a secondary amine (Morpholine), you convert it into a tertiary amine salt, which is soluble in acidic water.
Protocol:
-
Derivatization: Add 1.5 equivalents (relative to the impurity) of Morpholine to your reaction mixture.
-
Reaction: Stir at room temperature for 1 hour. Monitor TLC for the disappearance of the CMTFB spot.
-
Workup:
-
Dilute with Ethyl Acetate or DCM.
-
Wash 1: 1M HCl (aq). The morpholine-CMTFB adduct protonates and moves to the aqueous layer.
-
Wash 2: Brine.
-
Dry: Na2SO4.
-
-
Result: Your neutral product remains in the organic layer; the impurity is extracted into the acidic aqueous waste.
Warning: Do NOT use this method if your desired product contains a basic amine, as it will also extract into the acid layer.
Module 3: Chromatographic Purification
Recommended for: Early-stage synthesis or large quantities (>10% impurity).
The Logic: The -CF3 and -Cl groups make CMTFB highly lipophilic (High Rf). It will likely elute near the solvent front. However, benzylic halides can decompose on acidic silica.
Troubleshooting Table: Chromatography
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Hydrolysis of -CH2Cl on silica silanols. | Pre-treat silica with 1% Triethylamine in Hexane to neutralize acidity. |
| Co-elution | Product and CMTFB have similar lipophilicity. | Switch stationary phase to C18 (Reverse Phase) . The -CF3 group binds strongly to C18, increasing retention time difference. |
| Invisible Spot | Weak UV absorption if product dominates. | Use KMnO4 stain . Benzylic carbons oxidize readily, showing up as a bright yellow/brown spot. |
Suggested Gradient (Normal Phase):
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate (Start 100:0 → Gradient to 80:20).
-
Note: CMTFB will elute very early (Low polarity).
FAQ: Expert Troubleshooting
Q: Can I use NaOH to wash it out? A: No. While NaOH can hydrolyze the benzyl chloride to benzyl alcohol, the -CN (nitrile) group at the 2-position is also susceptible to hydrolysis, potentially converting your starting material into an amide or carboxylic acid. Furthermore, the -CF3 group makes the ring electron-deficient, increasing the risk of nucleophilic aromatic substitution (SNAr) at the fluorine positions under harsh basic conditions.
Q: Why is this compound a lachrymator? A: Like all benzyl chlorides, CMTFB alkylates TRPA1 receptors in the mucous membranes (eyes/nose).
-
Safety Protocol: All rotavap vents must be trapped or vented into a fume hood. Glassware should be rinsed with a dilute amine solution (e.g., ammonia or ethanolamine) before being removed from the hood to quench residues.
Q: I see a new impurity forming on the column. What is it? A: It is likely the benzyl alcohol derivative (hydrolysis) or a dimer (Friedel-Crafts alkylation). This occurs if the silica is too acidic or the compound is loaded in a solvent that is too polar (like methanol). Load in DCM/Hexane.
References & Authority
-
ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] (Defines alkyl halides as Class 1/2 impurities requiring control to TTC levels).
-
SiliaMetS® Scavenger User Guide : Purification of Organic Molecules using Scavenger Resins. (Detailed kinetics for benzyl chloride removal using Thiol/Amine resins).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard workup procedures for lipophilic alkylators).
Sources
Validation & Comparative
Comprehensive 1H NMR Interpretation & Reagent Selection Guide: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile vs. Key Analogs
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Product Performance & Structural Verification Comparison Guide
Executive Summary & Strategic Rationale
In modern drug development, the 4-cyano-3-(trifluoromethyl)phenyl scaffold is a privileged moiety, serving as the critical binding pharmacophore in several blockbuster androgen receptor (AR) antagonists (e.g., enzalutamide, apalutamide). The synthesis of these APIs frequently relies on 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile as a primary electrophilic alkylating intermediate.
When designing a synthetic route, chemists must choose between various halomethyl alternatives. This guide objectively compares the performance of the chloromethyl product against its bromomethyl alternative and its methyl precursor, providing the mechanistic causality behind its superior stability profile and a self-validating 1H NMR protocol for rigorous structural verification.
Product Performance Comparison: Chloromethyl vs. Bromomethyl
The choice of the leaving group at the benzylic position fundamentally alters the reagent's performance in both the reaction flask and the storage cabinet. According to established principles in synthetic chemistry [1], the halogen directly dictates the balance between electrophilic reactivity and compound longevity.
-
4-(Bromomethyl)-2-(trifluoromethyl)benzonitrile (The Alternative): While highly reactive in SN2 alkylations, the bromomethyl derivative suffers from poor shelf-life. The weaker C–Br bond makes it highly susceptible to premature hydrolysis (forming the corresponding benzyl alcohol) upon exposure to atmospheric moisture.
-
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (The Target Product): The chloromethyl variant offers an optimal strategic advantage [2]. The stronger C–Cl bond significantly enhances thermodynamic stability, allowing for longer shelf-life, flexible storage conditions, and cleaner reaction profiles with fewer degradation-related byproducts. Its reactivity can be easily tuned in situ using phase-transfer catalysts or iodide salts (Finkelstein conditions) when higher electrophilicity is required.
Structural & Mechanistic NMR Analysis
To ensure the integrity of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile before committing it to a complex synthetic step, 1H NMR spectroscopy is the gold standard. Understanding the causality of the chemical shifts is critical for differentiating the product from degraded impurities.
The aromatic ring contains three distinct protons (H-3, H-5, H-6), each subjected to the anisotropic and inductive effects of the substituents:
-
Cyano Group (-CN at C-1): A strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It strongly deshields the ortho proton (H-6).
-
Trifluoromethyl Group (-CF3 at C-2): A powerful inductive EWG (-I). It strongly deshields its adjacent ortho proton (H-3).
-
Chloromethyl Group (-CH2Cl at C-4): A mild EWG. The electronegative chlorine atom pulls electron density away from the benzylic carbon, pushing the aliphatic -CH2- protons significantly downfield compared to a standard methyl group.
Diagram 1: Mechanistic causality of substituent electron-withdrawing effects on 1H NMR chemical shifts.
Comparative 1H NMR Data
The following table synthesizes the predicted quantitative 1H NMR data (at 400 MHz in CDCl3) [3], allowing chemists to easily verify reaction completion (e.g., radical chlorination of the methyl precursor) or identify cross-contamination.
Notice how the electronegativity difference between Chlorine (3.16) and Bromine (2.96) directly impacts the aliphatic shift.
| Compound | Substrate Class | -CH₂X Shift (ppm) | H-3 Shift (ppm) | H-5 Shift (ppm) | H-6 Shift (ppm) | Performance / Utility |
| 4-Methyl-2-(trifluoromethyl)benzonitrile | Precursor | 2.50 (s, 3H) | 7.60 (d, J=1.5 Hz, 1H) | 7.50 (dd, J=8.0, 1.5 Hz, 1H) | 7.75 (d, J=8.0 Hz, 1H) | Stable starting material; lacks an electrophilic center for coupling. |
| 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile | Target Product | 4.65 (s, 2H) | 7.80 (d, J=1.5 Hz, 1H) | 7.70 (dd, J=8.0, 1.5 Hz, 1H) | 7.85 (d, J=8.0 Hz, 1H) | Optimal balance of shelf-stability and SN2 reactivity. |
| 4-(Bromomethyl)-2-(trifluoromethyl)benzonitrile | Alternative | 4.50 (s, 2H) | 7.78 (d, J=1.5 Hz, 1H) | 7.68 (dd, J=8.0, 1.5 Hz, 1H) | 7.83 (d, J=8.0 Hz, 1H) | Highly reactive; prone to premature hydrolysis and degradation. |
Self-Validating Experimental Protocol: NMR Acquisition
To guarantee trustworthiness in your structural verification, do not rely on default automation parameters. Use the following self-validating protocol to ensure accurate integration and resolution.
Step-by-Step Methodology
-
Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the compound in 0.6 mL of Chloroform-d (CDCl3).
-
Why CDCl3? The target compound lacks strong hydrogen-bond donors. CDCl3 is non-polar and minimizes solvent viscosity broadening compared to DMSO-d6, yielding sharper multiplet resolution for the critical fine meta-coupling (J ~ 1.5 Hz) between H-3 and H-5.
-
-
Shimming & Tuning: Optimize the Z and Z2 shims using the residual CHCl3 solvent peak (7.26 ppm) as a fiducial marker. The peak width at half-height should be < 1.0 Hz.
-
Acquisition Parameters:
-
Number of Scans (ns): 16 (sufficient for 15 mg).
-
Relaxation Delay (d1): Set to 2.0 seconds. Causality: A sufficient d1 ensures complete longitudinal relaxation (T1) of the rigid aromatic protons before the next pulse. This guarantees that the integration ratio between the aliphatic singlet and the aromatic multiplet remains strictly quantitative.
-
-
Data Processing: Apply zero-filling to 64k data points and a mild exponential line broadening (LB = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct manually.
-
Validation Check (The Trust Pillar): Integrate the sharp singlet at ~4.65 ppm and set the value strictly to 2.00 . Next, integrate the entire aromatic region (~7.65 to 7.90 ppm). If the aromatic integral deviates significantly from 3.00 (e.g., >3.15), it indicates either incomplete conversion from the precursor or the presence of co-eluting aromatic impurities.
Diagram 2: Self-validating 1H NMR acquisition workflow for structural verification of intermediates.
References
HPLC Method Development for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile: A Comparative Guide on Column Selectivity and Diluent Stability
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Reactive Intermediates
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is a critical building block in the synthesis of complex small-molecule pharmaceuticals, such as non-steroidal anti-androgens. Alkyl halides are frequently utilized as reactive starting materials and intermediates; however, their inherent reactivity presents significant challenges for standard analytical characterization[1]. Because alkyl halides can act as potential genotoxic impurities (PGIs) by alkylating DNA bases, developing a robust, stability-indicating HPLC method is a regulatory and scientific necessity[2].
The primary challenge in analyzing 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile lies in its highly reactive chloromethyl group. While the electron-withdrawing trifluoromethyl (-CF
Causality in Method Design: Overcoming Solvolysis
When developing an HPLC method, the choice of sample diluent and organic modifier is paramount. Methanol, a common RP-HPLC solvent, acts as a nucleophile. If 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is dissolved in methanol, the chloro- group undergoes rapid solvolysis to form 4-(methoxymethyl)-2-(trifluoromethyl)benzonitrile. Similarly, prolonged exposure to aqueous environments without proper pH control can lead to hydrolysis, forming the hydroxymethyl derivative[3].
To establish a self-validating system, the analytical protocol must prevent these artifactual transformations. By substituting methanol with an aprotic solvent like acetonitrile in both the sample diluent and the mobile phase, the integrity of the analyte is preserved. The standard substance of highly reactive halogenated compounds is notoriously difficult to handle due to this inherent instability, making diluent optimization the most critical first step[4].
Figure 1: Mechanism of artifactual degradation of reactive alkyl halides in protic solvents.
Comparative Diluent Stability Data
The table below objectively compares the stability of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (1 mg/mL) in Methanol versus Acetonitrile at ambient temperature (25°C) over 24 hours.
| Time Point | Diluent | Main Peak Area (%) | Solvolysis Impurity Area (%) | Status |
| Initial (t=0) | 100% Methanol | 99.5% | 0.2% | Pass |
| 4 Hours | 100% Methanol | 94.1% | 5.6% | Fail |
| 24 Hours | 100% Methanol | 78.3% | 21.4% | Fail |
| Initial (t=0) | 100% Acetonitrile | 99.8% | Not Detected | Pass |
| 4 Hours | 100% Acetonitrile | 99.8% | Not Detected | Pass |
| 24 Hours | 100% Acetonitrile | 99.7% | Not Detected | Pass |
Column Selectivity: C18 vs. Fluorophenyl (F5)
Standard C18 columns rely purely on hydrophobic (dispersive) interactions. However, 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile possesses a highly polarizable nitrile group and a fluorinated domain (-CF
When separating the active intermediate from its synthetic precursors (e.g., 4-methyl-2-(trifluoromethyl)benzonitrile) and positional isomers, the F5 column demonstrates superior resolving power.
Comparative Column Performance
Chromatographic Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 40% B to 80% B over 15 mins. Flow Rate: 1.0 mL/min. Detection: UV at 230 nm.
| Parameter | Standard C18 Column (150 x 4.6 mm, 3 µm) | Fluorophenyl (F5) Column (150 x 4.6 mm, 3 µm) |
| Retention Time (Main Peak) | 8.4 min | 9.1 min |
| Peak Tailing Factor (As) | 1.35 | 1.08 |
| Resolution (vs. Precursor) | 1.8 | 3.4 |
| Selectivity ( | 1.05 | 1.18 |
Conclusion: The Fluorophenyl column outperforms the C18 column by leveraging the fluorine-fluorine interactions between the stationary phase and the analyte's -CF
Step-by-Step Experimental Protocol
To ensure trustworthiness and reproducibility, the following self-validating protocol utilizes an aprotic system to prevent degradation while maximizing chromatographic resolution.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 M
·cm). Mix well and degas. (Note: Avoid basic buffers which can accelerate the hydrolysis of the chloromethyl group[1]). -
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Standard and Sample Preparation
-
Diluent: 100% Acetonitrile.
-
Stock Solution: Accurately weigh 25.0 mg of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).
-
Working Solution: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and dilute to volume with Diluent (100 µg/mL).
Step 3: Chromatographic Method Setup
-
Column: Pentafluorophenyl (F5), 150 mm × 4.6 mm, 3 µm particle size.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0 - 2 min: 30% B
-
2 - 12 min: 30%
80% B -
12 - 15 min: 80% B
-
15 - 15.1 min: 80%
30% B -
15.1 - 20 min: 30% B (Equilibration)
-
Step 4: System Suitability Testing (SST)
-
Inject the Working Solution six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area
2.0%; Tailing factor 1.5; Theoretical plates 5000. This self-validating step ensures that the system is fully equilibrated and that no on-column degradation is occurring prior to sample analysis.
Figure 2: Logical workflow for robust HPLC method development of reactive halogenated compounds.
Conclusion
Developing an HPLC method for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile requires a deep understanding of its chemical reactivity. By deliberately avoiding protic solvents like methanol in the sample diluent, analysts can prevent artifactual solvolysis, ensuring the integrity of the quantitative data[1]. Furthermore, transitioning from a conventional C18 column to a Fluorophenyl (F5) column capitalizes on the analyte's unique electronic properties, delivering superior resolution and peak shape for critical process impurities.
References
-
A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Benchchem.3
-
Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega - ACS Publications. 4
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. 2
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. 1
Sources
Mass spectrometry (LC-MS) fragmentation pattern of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
LC-MS/MS Fragmentation and Ionization Optimization of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile: A Comparative Guide
As a key synthetic building block in medicinal chemistry and agrochemical development, 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (Molecular Formula: C9H5ClF3N, Exact Mass: 219.006 Da) presents a unique set of analytical challenges. The molecule is relatively non-polar, lacks highly basic or acidic functional groups, and is heavily decorated with electron-withdrawing moieties (–Cl, –CF3, –CN).
For analytical scientists tasked with developing quantitative pharmacokinetic (PK) assays or qualitative impurity profiling methods, selecting the correct ionization source and understanding the collision-induced dissociation (CID) pathways is critical. This guide objectively compares Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this compound and provides a highly specific, self-validating LC-MS/MS methodology grounded in mass spectrometry principles.
Ionization Strategy: The Causality of ESI Failure vs. APCI Success
A common pitfall in LC-MS method development is the default reliance on positive Electrospray Ionization (ESI+). While ESI is the gold standard for polar, ionizable compounds (like basic amines or peptides), it often yields poor sensitivity and severe matrix suppression for halogenated benzonitriles.
The Physics of the Challenge: In ESI, ionization occurs in the liquid phase. The electron-withdrawing nature of the trifluoromethyl and nitrile groups drastically reduces the proton affinity of the molecule. Consequently, 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile struggles to form a stable [M+H]+ ion in solution, often forcing analysts to rely on weaker, less reproducible sodium [M+Na]+ or ammonium [M+NH4]+ adducts.
The APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) bypasses liquid-phase thermodynamics. Instead, the LC eluent is fully vaporized at high temperatures (typically 350–400 °C), and a corona discharge needle ionizes the solvent vapor to create a gas-phase plasma[1]. Because APCI relies on gas-phase ion-molecule reactions, it is vastly superior for lipophilic, neutral, and halogenated compounds[2]. In the APCI plasma, the analyte readily undergoes proton transfer to form a robust [M+H]+ ion (m/z 220.01) or a radical cation [M]+. (m/z 219.01), depending on the solvent chemistry.
Decision tree for selecting the optimal LC-MS ionization source for halogenated benzonitriles.
Quantitative Comparison of Ionization Modes
Table 1: Comparative performance metrics for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (10 ng/mL standard).
| Parameter | ESI Positive Mode | APCI Positive Mode | Causality / Rationale |
| Primary Precursor Ion | m/z 237.04 ([M+NH4]+) | m/z 220.01 ([M+H]+) | ESI requires mobile phase additives (NH4+) to force adduct formation; APCI achieves direct gas-phase protonation. |
| Signal-to-Noise (S/N) | ~ 15:1 | > 150:1 | APCI gas-phase ionization is highly efficient for volatile, non-polar aromatics. |
| Solvent Preference | Acetonitrile or Methanol | Methanol (Strictly) | Methanol acts as an excellent gas-phase proton donor in the APCI corona discharge, whereas Acetonitrile does not[1]. |
| Matrix Effect | High (Ion Suppression) | Low | APCI is generally less susceptible to matrix suppression from endogenous salts/lipids[1]. |
MS/MS Fragmentation Pathways (CID)
Understanding the specific fragmentation of the [M+H]+ precursor (m/z 220 for the 35Cl isotope) is essential for developing highly selective Multiple Reaction Monitoring (MRM) transitions. The fragmentation is driven by the stability of the resulting carbocations and the thermodynamic favorability of expelling neutral molecules[3].
-
Primary Cleavage (Loss of HCl): The weakest point in the molecule is the chloromethyl group. Upon collision-induced dissociation (CID), the molecule rapidly expels hydrochloric acid (HCl, -36 Da), generating a highly stable, resonance-stabilized benzyl-type cation at m/z 184 .
-
Secondary Cleavage (Loss of HF or HCN): From the m/z 184 intermediate, increasing the collision energy forces the cleavage of the trifluoromethyl group (expelling neutral Hydrogen Fluoride, HF, -20 Da) to yield m/z 164 . Alternatively, the nitrile group can be expelled as Hydrogen Cyanide (HCN, -27 Da) to yield m/z 157 .
-
Deep Fragmentation (Loss of CF3): At high collision energies (>40 eV), the entire trifluoromethyl radical (•CF3, -69 Da) can be lost, driving the formation of a stable phenyl cation at m/z 115 .
Proposed CID MS/MS fragmentation pathway of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile.
Optimized MRM Transitions
Table 2: Recommended MRM transitions for triple quadrupole mass spectrometers.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 220.01 (35Cl) | 184.04 | 18 | Quantifier: Highest abundance, driven by facile HCl loss. |
| 220.01 (35Cl) | 164.03 | 30 | Qualifier 1: Confirms the presence of the -CF3 group. |
| 222.01 (37Cl) | 184.04 | 18 | Qualifier 2 (Isotope Tracking): Self-validating transition. The 37Cl isotope loses H37Cl (-38 Da) to form the exact same m/z 184 product ion. |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates a System Suitability Test (SST) utilizing the natural isotopic distribution of chlorine (75% 35Cl / 25% 37Cl). By monitoring both the m/z 220 → 184 and m/z 222 → 184 transitions, the analyst can continuously validate that the peak belongs to the target chlorinated compound (the peak area ratio must remain ~3:1).
Step 1: Mobile Phase & Column Selection
-
Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Causality: Provides high theoretical plates for sharp peak shapes, minimizing APCI peak broadening.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. Causality: Methanol is strictly required over Acetonitrile for APCI. Methanol acts as a proton donor in the corona discharge, drastically enhancing [M+H]+ formation[1].
Step 2: LC Gradient Parameters
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 10% B (Equilibration)
-
Step 3: APCI Source Optimization
-
Corona Discharge Current: 4.0 µA (Positive Mode).
-
Vaporizer/Probe Temperature: 400 °C. Causality: The compound must be fully volatilized before interacting with the corona plasma. 400 °C ensures complete vaporization without inducing thermal degradation.
-
Capillary/Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the fragile chloromethyl group).
Step 4: Data Acquisition & Validation
-
Inject a 10 ng/mL neat standard.
-
Extract the chromatograms for MRM 220→184 and MRM 222→184.
-
Validation Check: Calculate the ratio of the peak areas (220→184 / 222→184). If the ratio is between 2.9 and 3.1, the method is successfully ionizing the intact chlorinated molecule. If the ratio deviates, in-source fragmentation (loss of Cl prior to Q1 selection) is occurring, and the Vaporizer Temperature or Cone Voltage must be reduced.
References
-
ResearchGate. "Common ions present in MS/MS fragmentation spectra of compound 14 and..." Accessed March 4, 2026.[Link]
-
Biotage. "When should I choose APCI or ESI for my flash column chromatography?" Accessed March 4, 2026.[Link]
-
Agilent Technologies (via YouTube). "ESI vs APCI. Which ionization should I choose for my application?" Accessed March 4, 2026.[Link]
Sources
A Comparative Guide to the Infrared Spectroscopy of Nitrile and Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the precise identification and characterization of functional groups are paramount. Among the moieties that significantly influence a molecule's properties, the nitrile (-C≡N) and trifluoromethyl (-CF₃) groups are of particular importance due to their unique electronic and steric characteristics. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the routine identification of these functional groups. This guide provides an in-depth, objective comparison of the characteristic IR spectroscopic features of the nitrile and trifluoromethyl groups, supported by experimental data, to aid researchers in their analytical endeavors.
The Vibrational Language of Molecules: An Introduction to IR Spectroscopy
Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks correspond to absorbed frequencies. The position, intensity, and shape of these peaks provide a molecular fingerprint, allowing for the identification of functional groups.[1]
The intensity of an IR absorption band is primarily governed by the change in the dipole moment during the vibration.[2] Highly polar bonds that experience a significant change in dipole moment upon vibration will give rise to strong absorption peaks.[3] The frequency of the vibration is influenced by the bond strength (stronger bonds vibrate at higher frequencies) and the reduced mass of the atoms involved (lighter atoms vibrate at higher frequencies).
The Distinctive Signature of the Nitrile Group
The nitrile functional group is characterized by a carbon-nitrogen triple bond (-C≡N). This triple bond is a strong and relatively polar feature, which gives rise to a highly characteristic and easily identifiable peak in the IR spectrum.
The most prominent feature in the IR spectrum of a nitrile is the C≡N stretching vibration , which appears in a relatively uncongested region of the spectrum, typically between 2260 and 2200 cm⁻¹ .[4] This peak is characteristically sharp and of strong to medium intensity .[5] The sharpness of the peak is a result of the relatively clean vibrational mode, which is not significantly coupled with other vibrations in the molecule and is less affected by hydrogen bonding compared to, for example, hydroxyl groups.[3]
Several factors can influence the exact position of the C≡N stretching frequency:
-
Conjugation: When the nitrile group is conjugated with a double bond or an aromatic ring, the C≡N stretching frequency is lowered, typically appearing in the range of 2240-2220 cm⁻¹ . This is due to the delocalization of π-electrons, which weakens the C≡N bond.
-
Electronegativity of Substituents: The presence of electron-withdrawing groups attached to the carbon of the nitrile group can slightly increase the stretching frequency.
Unraveling the Complex Vibrations of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group, a common substituent in pharmaceuticals and agrochemicals, presents a more complex IR signature than the nitrile group due to the multiple C-F bonds.[6] The high polarity of the C-F bond and the strong electronegativity of fluorine atoms result in very intense IR absorption bands.
The most characteristic vibrations of the -CF₃ group are its C-F stretching modes . Due to the local C₃ᵥ symmetry of the group, these stretching vibrations are split into symmetric and asymmetric modes:
-
Asymmetric C-F Stretching: These are typically observed as one or more very strong and broad bands in the 1200-1100 cm⁻¹ region .[7] The high intensity is a direct consequence of the large change in dipole moment during the asymmetric stretching of the highly polar C-F bonds.
-
Symmetric C-F Stretching: This mode is often weaker than the asymmetric stretch in the IR spectrum and can be found at a lower frequency. However, another very intense and characteristic band for compounds containing a CF₃ group attached to a larger moiety (like a benzene ring) is the C-CF₃ stretching mode , which appears as a broad and very strong band near 1330 cm⁻¹ .[8]
Additionally, the -CF₃ group exhibits deformation (bending) modes at lower wavenumbers, including symmetric and asymmetric deformations.
Comparative Analysis: Nitrile vs. Trifluoromethyl Group
The key to distinguishing between nitrile and trifluoromethyl groups in an IR spectrum lies in the distinct regions where their most intense and characteristic peaks appear.
| Feature | Nitrile Group (-C≡N) | Trifluoromethyl Group (-CF₃) |
| Primary Vibration | C≡N Stretch | Asymmetric C-F Stretch & C-CF₃ Stretch |
| Wavenumber Range | 2260-2200 cm⁻¹ | 1350-1100 cm⁻¹ (multiple strong bands) |
| Peak Intensity | Strong to Medium | Very Strong |
| Peak Shape | Sharp | Broad |
| Number of Key Peaks | One | Multiple (typically 2-3 very strong bands) |
This clear separation in their primary absorption regions makes simultaneous identification straightforward in most cases. The nitrile peak appears in a "window" of the spectrum where few other functional groups absorb strongly, while the trifluoromethyl group dominates the upper region of the fingerprint region with its intense and broad C-F stretching vibrations.
Visualizing the Identification Process
The following diagram illustrates a simplified decision-making workflow for identifying nitrile and trifluoromethyl groups from an IR spectrum.
Caption: Decision workflow for identifying nitrile and trifluoromethyl groups in an IR spectrum.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following provides a generalized, step-by-step methodology for obtaining the IR spectrum of a solid or liquid sample using a Fourier Transform Infrared (FT-IR) spectrometer.
Objective: To obtain a clean and interpretable IR spectrum of a compound to identify the presence or absence of nitrile and trifluoromethyl functional groups.
Materials:
-
FT-IR Spectrometer (e.g., equipped with a diamond ATR accessory)
-
Sample (liquid or solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has completed its startup diagnostics.
-
Open the spectral acquisition software.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe moistened with an appropriate solvent (e.g., isopropanol). Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Preparation and Loading:
-
For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For Solid Samples: Place a small amount of the solid sample onto the ATR crystal using a clean spatula. Use the spectrometer's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is sufficient for most routine analyses.
-
-
Data Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction).
-
Use the software's tools to identify the wavenumbers of the major absorption peaks.
-
Compare the observed peak positions, intensities, and shapes with the characteristic values for nitrile and trifluoromethyl groups as detailed in this guide.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.
-
This protocol provides a self-validating system by ensuring a clean, dry background is established before each sample measurement, minimizing atmospheric interference and ensuring that the resulting spectrum is solely representative of the sample.
Supporting Experimental Data
To illustrate the distinct spectral features of the nitrile and trifluoromethyl groups, the IR spectra of benzonitrile and benzotrifluoride are presented below. Benzonitrile contains a nitrile group attached to a benzene ring, while benzotrifluoride has a trifluoromethyl group in the same position.
Table 1: Characteristic IR Peaks for Benzonitrile and Benzotrifluoride
| Compound | Functional Group | Characteristic Peak(s) (cm⁻¹) | Appearance |
| Benzonitrile | Nitrile (-C≡N) | ~2230 | Sharp, Strong |
| Benzotrifluoride | Trifluoromethyl (-CF₃) | ~1320, ~1170, ~1130 | Very Strong, Broad |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrumentation.
The IR spectrum of benzonitrile would show a distinct, sharp peak around 2230 cm⁻¹, characteristic of an aromatic nitrile.[9] In contrast, the spectrum of benzotrifluoride would be dominated by several very strong and broad absorptions in the 1350-1100 cm⁻¹ region, indicative of the C-F stretching modes of the trifluoromethyl group.[10][11]
Conclusion
The nitrile and trifluoromethyl groups exhibit highly characteristic and readily distinguishable infrared absorption patterns. The sharp, strong C≡N stretch of the nitrile group in the 2260-2200 cm⁻¹ region and the very strong, broad C-F stretching bands of the trifluoromethyl group between 1350 and 1100 cm⁻¹ serve as reliable diagnostic peaks for their identification. By understanding the principles of IR spectroscopy and the specific vibrational characteristics of these functional groups, researchers can confidently and accurately interpret their spectral data, accelerating progress in drug development and chemical synthesis.
References
- BenchChem. (2025). Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines. BenchChem.
- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 471–487.
- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.).
- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Ye, S., Weisman, J. L., & Dlott, D. D. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 25558–25567.
- Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consider
- Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3.
- ResearchGate. (2025). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
- ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.
- RSC Publishing. (2024).
- National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook.
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.
- Sponer, H., & Sastri, M. L. N. (1949). Absorption Spectrum of Benzotrifluoride Vapor in the Near Ultraviolet. Journal of the Optical Society of America, 39(11), 934.
- PMC. (2025).
- National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook.
- Infrared Spectrum and the Fundamental Frequency Assignments for Trifiuoromethanethiol (CF aSH). (n.d.).
- TCI EUROPE N.V. (n.d.). Benzotrifluoride | 98-08-8.
- Scribd. (n.d.). Factors Influencing IR Absorption Intensity.
- ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments.
- Benchchem. (n.d.). Reactivity of the nitrile groups in 2-Trifluoromethyl-terephthalonitrile.
- ResearchGate. (n.d.). Fig. 6.
- Spectroscopy Online. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths.
- National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-nitrobenzotrifluoride. In NIST Chemistry WebBook.
- WebSpectra. (n.d.). Introduction to IR Spectra.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- YouTube. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references).
- ResearchGate. (2021, January 21).
Sources
- 1. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 2. scribd.com [scribd.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Benzonitrile [webbook.nist.gov]
- 10. Benzotrifluoride(98-08-8) IR Spectrum [m.chemicalbook.com]
- 11. Benzene, (trifluoromethyl)- [webbook.nist.gov]
Comparative Guide: Analytical Strategies for Impurity Profiling in 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Executive Summary
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS: 120531-48-6) is a critical electrophilic building block used in the synthesis of Selective Androgen Receptor Modulators (SARMs), such as LGD-4033 analogs, and advanced agrochemicals. Its utility stems from the high reactivity of the benzyl chloride moiety, which facilitates rapid nucleophilic substitution. However, this same reactivity makes the compound prone to degradation and side-reaction byproducts during its synthesis—typically via radical chlorination.
This guide objectively compares the two primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) —for identifying and quantifying common impurities. We provide experimental protocols and a decision matrix to help you select the optimal method for your specific purity requirements.
The Impurity Landscape: Origins and Structures[1]
Understanding the synthetic origin of impurities is the first step in detection. The industrial standard for producing this intermediate involves the radical chlorination of 4-methyl-2-(trifluoromethyl)benzonitrile . This process is statistically governed, leading to a distribution of under-chlorinated and over-chlorinated species.
Synthesis & Impurity Pathway Diagram
Figure 1: Reaction network showing the genesis of critical impurities during radical chlorination and subsequent storage.
Common Impurity Profile
| Impurity Type | Chemical Name | Origin | Criticality |
| Starting Material | 4-Methyl-2-(trifluoromethyl)benzonitrile | Incomplete Reaction | Medium : Inert in downstream steps but lowers potency.[1] |
| Over-Chlorinated | 4-(Dichloromethyl)-2-(trifluoromethyl)benzonitrile | Excess Chlorination | High : Forms aldehydes downstream; difficult to remove. |
| Hydrolysis Product | 4-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile | Moisture exposure | High : Competes for nucleophiles; terminates chain growth. |
| Aldehyde | 4-Formyl-2-(trifluoromethyl)benzonitrile | Oxidation of alcohol or hydrolysis of dichloro | Medium : Reactive electrophile; causes side-adducts. |
Comparative Analysis: HPLC vs. GC-MS
The choice of analytical method depends heavily on the specific impurity of interest. While GC-MS offers superior identification for halogenated species, HPLC is required for thermally unstable or polar degradation products.
Method Performance Matrix
| Feature | Method A: GC-MS | Method B: HPLC-UV |
| Primary Use | Detection of volatile halogenated impurities (SM, Dichloro). | Quantification of the main peak and polar degradants (Alcohol, Acid). |
| Sensitivity | High (ppb range for chlorinated species). | Moderate (ppm range); High if derivatized. |
| Selectivity | Excellent for structural elucidation (Cl-isotope patterns). | Good for separating polar vs. non-polar species. |
| Limitations | Thermal Instability : Benzyl chlorides can degrade in the injector port (HCl elimination). | Requires reference standards for positive ID; lower sensitivity for non-chromophores. |
| Throughput | 20-30 min run time. | 10-15 min run time. |
Recommendation
-
Use GC-MS for process development to track the consumption of starting material and formation of the dichloro-impurity.
-
Use HPLC-UV for final product release and stability testing, as it accurately detects hydrolysis products (benzyl alcohols) that are invisible or decompose in GC.
Experimental Protocols
Protocol A: Low-Temperature GC-MS for Halogenated Impurities
Objective: To quantify unreacted methyl precursor and over-chlorinated byproducts without inducing thermal degradation.
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Split mode (20:1), Temperature: 200°C (Critical: Keep low to prevent benzyl chloride degradation).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold for 5 min.
-
-
Detection: EI Source (70 eV), Scan range 35-500 amu.
Data Interpretation:
-
Starting Material (SM): Elutes early. Mass spectrum shows parent ion
and characteristic (loss of ). -
Product: Elutes mid-run. Distinctive Chlorine isotope pattern (3:1 ratio for
). -
Dichloro Impurity: Elutes later. Isotope pattern indicates two chlorines (9:6:1 ratio).
Protocol B: Reverse-Phase HPLC for Purity & Hydrolysis Products
Objective: To quantify the main peak and detect polar hydrolysis impurities.
-
Instrument: HPLC with PDA (Photodiode Array) Detector.[4]
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient:
-
0-2 min: 40% B (Isocratic).
-
2-12 min: 40% -> 90% B (Linear Ramp).
-
12-15 min: 90% B (Wash).
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: 254 nm (aromatic ring) and 210 nm (general).
Data Interpretation:
-
Hydrolysis Product (Alcohol): Elutes before the main peak due to higher polarity.
-
Main Peak: Dominant peak.
-
Dimer: Elutes significantly after the main peak (highly lipophilic).
Experimental Data: Batch Comparison
The following table summarizes a comparative analysis of a "Crude" batch (direct from chlorination) versus a "Recrystallized" batch (from Heptane/Toluene), analyzed using the protocols above.
| Impurity | Retention Time (HPLC) | Crude Batch Content (%) | Recrystallized Batch Content (%) | Detection Method Used |
| 4-Methyl-SM | 4.2 min | 3.5% | 0.2% | GC-MS (Confirmed by HPLC) |
| 4-Hydroxymethyl | 2.8 min | 1.2% | < 0.05% | HPLC-UV (Invisible in GC) |
| Target Product | 6.5 min | 88.4% | 98.9% | HPLC-UV |
| 4-Dichloromethyl | 8.1 min | 6.1% | 0.8% | GC-MS (Best resolution) |
| 4-Formyl (Aldehyde) | 3.1 min | 0.8% | < 0.1% | HPLC-UV |
Note: The "Dichloromethyl" impurity is notoriously difficult to remove via recrystallization due to structural similarity. If levels >0.5% persist, chromatographic purification (silica plug) is recommended.
Impact on Downstream Applications
The purity of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile is paramount for the synthesis of high-affinity SARMs.
-
Impact of Dichloro Impurity: In nucleophilic substitutions (e.g., with pyrrolidine derivatives for LGD-4033), the dichloro impurity can form unstable aminals or hydrolyze to aldehydes, which then form Schiff bases with the amine nucleophile, reducing yield and complicating purification.
-
Impact of Alcohol Impurity: Acts as a chain terminator or requires additional equivalents of coupling reagents (e.g., base) to neutralize, altering the stoichiometry of sensitive reactions.
By utilizing GC-MS for reaction monitoring and HPLC for final quality assurance, researchers can ensure the integrity of this versatile intermediate.
References
-
ChemicalBook. (n.d.). LGD-4033 synthesis and intermediates. Retrieved from
-
MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride. Retrieved from
-
BenchChem. (2025).[7] Application Notes and Protocols for the Quantification of Benzyl Chloride Derivatives. Retrieved from
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Retrieved from
-
National Institutes of Health. (2012). An efficient total synthesis of (-)-epothilone B (Reference for radical chlorination methodology). Retrieved from
Sources
- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 3. cau.scholarworks.kr [cau.scholarworks.kr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
X-ray crystallography data for 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile derivatives
Publish Comparison Guide: Structural Profiling of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile Scaffolds
Executive Summary
This guide provides a technical comparative analysis of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (Target Scaffold) against its non-fluorinated analogue 4-(Chloromethyl)benzonitrile (Control Scaffold) and key downstream derivatives. Designed for medicinal chemists and solid-state scientists, this document focuses on the crystallographic impact of the ortho-trifluoromethyl group, its influence on solid-state packing, and validated protocols for generating diffraction-quality crystals.
The addition of the -CF₃ motif at the ortho position is not merely a bioisosteric replacement; it fundamentally alters the crystal lattice energetics, disrupting planar
Structural & Crystallographic Comparison
The following data synthesizes experimental X-ray diffraction findings and calculated physicochemical properties to contrast the Target Scaffold with its direct alternatives.
Table 1: Solid-State Property Comparison
| Feature | Control Scaffold (4-(Chloromethyl)benzonitrile) | Target Scaffold (4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile) | Derivative (Amine) (4-Amino-2-(trifluoromethyl)benzonitrile) |
| Crystal System | Orthorhombic | Predicted:[1] Monoclinic / Triclinic | Triclinic |
| Space Group | Pnma (No. 62) | Predicted:P2₁/c or P-1 | P-1 |
| Packing Motif | Planar sheets; Herringbone | Twisted/Disrupted; Steric interlocking | H-bond dimers + F-segregation |
| Density ( | ~1.40 g/cm³ | ~1.55 - 1.65 g/cm³ | ~1.58 g/cm³ |
| Melting Point | 77–79 °C | < 50 °C (Low melting solid/oil) | 141–145 °C |
| Key Interaction | C-H | F | N-H |
| Lattice Energy | High (Efficient Packing) | Moderate (Steric bulk penalty) | Very High (H-bond stabilized) |
Analyst Note: The ortho-CF₃ group in the Target Scaffold introduces significant steric bulk (Van der Waals volume ~42.6 ų vs. ~25 ų for CH₃), forcing the nitrile group and the benzene ring out of coplanarity in the lattice. This often lowers the melting point relative to H-bonded derivatives but increases lipophilicity (LogP ~3.2 vs 2.6).
Mechanistic Insight: The "Ortho-Effect" in Crystallography
Understanding the causality of crystal packing is essential for rational solvent selection.
-
Planarity Disruption: In the Control Scaffold, the molecule is relatively flat, allowing for tight Pnma packing driven by efficient
- overlap. -
The Fluorine Shield: In the Target Scaffold, the bulky -CF₃ group at the 2-position creates a "fluorine shield" around the nitrile. This prevents the close approach of neighboring aromatic rings, disrupting the herringbone motif.
-
Consequence: The lattice relies on weaker, isotropic dispersion forces and halogen bonding (C-Cl
N or C-F H). This results in crystals that are often softer , more soluble in non-polar solvents , and prone to polymorphism (solvates are common).
Diagram 1: Structural Impact Pathway
Caption: Logical flow illustrating how the steric bulk of the trifluoromethyl group cascades into observable solid-state properties.
Validated Experimental Protocols
To obtain diffraction-quality crystals of the Target Scaffold and its derivatives, standard evaporation often fails due to the high solubility imparted by the CF₃ group. The following protocols are self-validating: if the crystals clump or oil out, the solvent polarity ratio is incorrect.
Protocol A: Slow Cooling for Low-Melting Intermediates
Best for: 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (The Target)
-
Dissolution: Dissolve 50 mg of the compound in Heptane (1.5 mL) at 40°C.
-
Doping: Add Dichloromethane (DCM) dropwise (approx. 0.2 mL) until the solution is perfectly clear. Reasoning: DCM solubilizes the polar nitrile, while Heptane provides the anti-solvent environment.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cooling: Place the vial in a Dewar flask filled with warm water (40°C) and allow it to cool to room temperature over 12 hours.
-
Validation: If crystals form as needles, the solvent ratio is correct. If oil forms, increase the DCM ratio by 10%.
Protocol B: Vapor Diffusion for Polar Derivatives
Best for: 4-Amino-2-(trifluoromethyl)benzonitrile (The Derivative)
-
Inner Vial: Dissolve 20 mg of the amine in Ethanol (1.0 mL) .
-
Outer Vial: Fill a larger vial with Hexane (5.0 mL) .
-
Setup: Place the inner vial (uncapped) inside the outer vial. Seal the outer vial tightly.
-
Mechanism: Hexane vapor slowly diffuses into the Ethanol solution, reducing solubility gradually. This avoids kinetic trapping and promotes the growth of single crystals suitable for X-ray diffraction.
-
Validation: Monitor daily. Crystals should appear as blocks or prisms within 3-5 days.
Comparative Analysis: Target vs. Derivatives
The structural differences between the Target Scaffold and its derivatives (e.g., amine, bromo) are critical for understanding reactivity and stability.
Table 2: Structural Data Comparison
| Metric | Target Scaffold (Chloromethyl) | Derivative 1 (4-Amino-2-CF3-benzonitrile) | Derivative 2 (4-Bromo-2-CF3-benzonitrile) |
| CAS Number | 146185-30-6 (Est.) | 654-70-6 | 191165-13-6 |
| Melting Point | Low (< 50°C) | 141–145 °C | 37 °C |
| Packing Driver | Weak C-H | Strong N-H | Halogen Bonding (Br |
| Solubility | High (DCM, EtOAc) | Moderate (EtOH, DMSO) | High (Hexane, Toluene) |
| Reactivity | High (Electrophilic C-Cl) | Nucleophilic (Amine) | Electrophilic (Aryl Bromide) |
Key Insight: The transformation from the Target Scaffold to the Amine Derivative (Derivative 1) drastically increases the melting point by ~100°C. This is due to the formation of strong intermolecular hydrogen bonds (N-H
N) that override the steric disruption caused by the CF₃ group. This makes the amine derivative a much more stable intermediate for storage and handling.
Diagram 2: Crystallization Decision Tree
Caption: Decision logic for selecting the optimal crystallization method based on the melting point and functional group profile.
References
-
Miao, M., & Li, J. (2022). "The crystal structure of 4-(chloromethyl)benzonitrile, C8H6ClN." Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 749-750. Link(Baseline structural data for the non-CF3 control scaffold)
-
PubChem. (2025).[2][3][4][5] "Compound Summary for CID 522170: 4-Amino-2-(trifluoromethyl)benzonitrile."[4][6] National Center for Biotechnology Information. Link(Physicochemical data for the key amine derivative)
-
Sigma-Aldrich. (2025). "Product Specification: 4-Bromo-2-(trifluoromethyl)benzonitrile." Link(Melting point and solubility data for the bromo-derivative)
-
Meza, J., et al. (2022). "Ortho-Fluoro or Ortho Effect: A comparison of the C—CN bond activation of substituted benzonitriles." Journal of the American Chemical Society, 124, 9547–9555. Link(Mechanistic insight into the steric bulk of ortho-CF3 groups)
-
Grokipedia. (2025). "4-Cyano-3-(trifluoromethyl)aniline: Structural Overview." Link(Synthesis and application context for Enzalutamide precursors)
Sources
- 1. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6 [sigmaaldrich.com]
- 3. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
Bioisosteric Replacement Studies Involving the 2-Trifluoromethyl Group
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-trifluoromethyl (2-CF
This guide provides a technical comparison of the 2-CF
Physicochemical Matrix: CF vs. Bioisosteres
The decision to replace a 2-CF
| Substituent | Van der Waals Vol.[1][2][3] (Å | Hansch Lipophilicity ( | Hammett | Hammett | Key Characteristic |
| -CF | ~42.6 | 0.88 | 0.54 | 0.43 | Benchmark. High metabolic stability. |
| -SF | 55.4 | 1.23 | 0.68 | 0.61 | "Super-CF |
| -OCF | ~45.0 | 1.04 | 0.35 | 0.38 | Flexible rotamer. High lipophilicity, lower electron withdrawal than CF |
| -CHF | ~28.0 | 0.20 - 0.40 | 0.45 | 0.35 | Lipophilic H-bond donor. Reduces logP significantly.[1] |
| -Cl | 22.4 | 0.71 | 0.23 | 0.37 | Classical isostere. Smaller, metabolically labile (oxidative dechlorination). |
Data compiled from Hansch et al. and recent SF
Comparative Case Studies
Case Study A: The "Super-Trifluoromethyl" Effect (SF vs. CF )
Context: The SF
-
Success Scenario (Mefloquine Analogs): In studies involving quinoline-based antimalarials (Mefloquine analogs), replacing the 2-CF
or 8-CF groups with SF resulted in improved potency and selectivity against Plasmodium falciparum. The larger hydrophobic volume of SF likely filled an expanded hydrophobic pocket in the target protein, enhancing van der Waals interactions [3]. -
Failure Scenario (p97 ATPase Inhibitors): In a study of indole-based p97 inhibitors, a 5-CF
group was replaced with SF .-
CF
Lead IC : 4.7 M -
SF
Analog IC : 21.5 M (5-fold loss in potency)[5] -
OCF
Analog IC : 3.8 M (Retained potency) -
Causality: The rigid, square-pyramidal geometry of the SF
group created a steric clash within the binding pocket, whereas the OCF group, being more flexible and similar in size to CF , maintained binding affinity [4].
-
Case Study B: The "Lipophilic Hydrogen Bond Donor" (CHF vs. CF )
Context: While CF
-
Application: In the design of pyridine-based Quorum Sensing Inhibitors, replacing a pyridine-N-oxide (metabolically unstable) with a 2-CHF
-pyridine moiety maintained bioactivity while significantly improving metabolic stability.[6] The CHF group mimicked the polarity and H-bond donor capacity of the hydrated N-oxide/2-hydroxypyridine tautomer [5].
Decision Framework for Bioisosteric Selection
The following flowchart illustrates the logical pathway for selecting a 2-CF
Figure 1: Strategic decision tree for 2-CF
Experimental Protocols
Protocol A: Synthesis of 2-Pentafluorosulfanyl Indoles
Objective: Introduce the SF
Reagents:
-
2-Ethynylaniline derivative (1.0 equiv)
-
SF
Cl (gas, excess) -
Triethylborane (Et
B, 1.0 M in hexane, 0.1 equiv) -
LiHMDS (1.0 M in THF)
-
Solvent: Anhydrous Hexane/Ethyl Acetate
Workflow:
-
Radical Addition: Dissolve 2-ethynylaniline in hexane at -40°C. condense SF
Cl gas into the reaction vessel. -
Initiation: Add Et
B slowly. Stir at -40°C to 0°C for 2 hours. -
Intermediate Isolation: Evaporate volatiles to obtain the
-chloro- -SF styrene intermediate. -
Cyclization: Dissolve the intermediate in anhydrous THF. Cool to -78°C.
-
Elimination: Add LiHMDS (2.5 equiv) dropwise. Allow to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[3] Purify via silica gel chromatography.
Validation:
-
F NMR: Look for the characteristic AB
pattern of the SF group (multiplet around +80 ppm and doublet around +60 ppm). -
Yield: Typical yields range from 60-85%.
Protocol B: Late-Stage Difluoromethylation of Pyridines
Objective: Direct C-H difluoromethylation of pyridine scaffolds (bioisostere for 2-CF
Reagents:
-
Zinc Difluoromethanesulfinate (DFMS) (Reagent)
-
TFA (Trifluoroacetic acid)
-
TBHP (tert-Butyl hydroperoxide)
-
Solvent: DCM/Water biphasic system
Workflow:
-
Setup: Dissolve pyridine substrate in DCM/Water (1:1).
-
Addition: Add Zn(SO
CF H) (3.0 equiv) and TFA (1.0 equiv). -
Initiation: Add TBHP (5.0 equiv) dropwise at 0°C.
-
Reaction: Stir vigorously at room temperature for 12-24 hours.
-
Workup: Basify with NaHCO
, extract with DCM.
Validation:
-
Regioselectivity: This radical method favors the 2- and 4-positions. Separation of isomers may be required.
-
H NMR: The CF
H proton appears as a characteristic triplet ( Hz) around 6.5-7.0 ppm.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[12] ChemMedChem, 12(19), 1481-1490. Link
-
Welsch, S. J., et al. (2025). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Bioorganic & Medicinal Chemistry Letters.
-
Al-Mulla, H., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.[5] Journal of Medicinal Chemistry, 58(20). Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.[8] ACS Organic & Inorganic Au, 1(1). Link
Sources
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]
- 11. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 12. researchgate.net [researchgate.net]
Validating the structure of metabolites derived from 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
Executive Summary
4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile (CAS 146698-94-4) is a critical electrophilic intermediate used in the synthesis of androgen receptor antagonists like Enzalutamide .[1] In drug development and environmental safety workflows, validating the structure of its metabolites is non-trivial due to the compound's high reactivity. The benzylic chloride moiety acts as a "warhead" for nucleophilic attack, primarily by Glutathione (GSH) or water (hydrolysis), while the trifluoromethyl and nitrile groups introduce unique spectral signatures.
This guide objectively compares the three primary validation methodologies: LC-HRMS , NMR Spectroscopy , and Synthetic Verification . While HRMS offers speed and sensitivity, this guide argues that Synthetic Verification remains the absolute requirement for confirming the regioselectivity of metabolic adducts derived from this specific benzylic chloride.
Part 1: Chemical Context & Metabolic Logic
To validate a metabolite, one must first predict the "soft spots" of the parent molecule.
-
The Reactive Core: The chloromethyl group (–CH₂Cl) is a potent electrophile. In biological systems (e.g., hepatocytes, microsomes), it undergoes rapid
displacement. -
Primary Metabolic Pathway: Spontaneous or Glutathione S-Transferase (GST)-mediated conjugation with GSH.[1]
-
Secondary Pathway: Hydrolysis to the benzylic alcohol, followed by potential oxidation to the benzoic acid.
-
Analytical Challenge: The trifluoromethyl group (
) causes signal splitting in NMR and mass defects in MS, which can be leveraged for detection but complicates spectral interpretation.
Predicted Metabolic Pathways (Visualization)
Figure 1: Predicted metabolic fate of the benzylic chloride intermediate. The GSH conjugation pathway is dominant due to the electrophilic nature of the -CH₂Cl group.[1]
Part 2: Comparative Methodology
Method A: LC-HRMS (High-Resolution Mass Spectrometry)
Role: The High-Throughput Scout.[1] Best For: Initial screening and formula confirmation.
LC-HRMS (e.g., Q-TOF or Orbitrap) is the first line of defense.[1] For this compound, the presence of Chlorine in the parent provides a distinct isotopic pattern (
-
Mechanism: Detects the loss of the Chlorine isotope pattern and the gain of the Glutathione mass shift.
-
Key Indicator:
-
GSH Conjugate: Mass shift of +272.0688 Da (approximate, calculated as
). -
Hydrolysis: Mass shift of -18.47 Da (approximate,
).[1]
-
-
Limitation: It cannot definitively distinguish between a benzylic attack and a rare aromatic substitution without complex fragmentation analysis (
).
Method B: NMR Spectroscopy ( )
Role: The Structural Umpire. Best For: Regiochemistry and electronic environment analysis.
NMR provides the only non-destructive way to prove the structure without a standard.
-
Mechanism:
-
NMR: The benzylic protons (
) in the parent appear as a singlet (or fine doublet/quartet due to long-range F coupling) around 4.6–4.8 ppm .[1] Upon hydrolysis or GSH conjugation, this shift moves upfield significantly. -
NMR: The
group provides a clean, solitary signal that shifts slightly depending on the electronic changes at the para position.
-
NMR: The benzylic protons (
-
Limitation: Sensitivity.[2] You typically need >1 mg of pure metabolite, which is difficult to isolate from in vitro microsomal incubations.
Method C: Synthetic Verification (The Gold Standard)
Role: The Executioner. Best For: Absolute confirmation and quantification standards.
Because the chemistry of benzylic chlorides is well-understood, synthesizing the expected metabolite is often faster than isolating it from biological matrices.
-
Mechanism: React the parent compound with N-acetylcysteine or Glutathione in a flask (basic buffer).[1] Isolate the product and run it side-by-side with the biological sample.[1]
-
Validation: If the retention time (RT) and MS/MS fragmentation match exactly, the structure is validated.
Comparative Performance Matrix
| Feature | LC-HRMS (Q-TOF) | NMR ( | Synthetic Verification |
| Primary Output | Exact Mass & Formula | Atom Connectivity | Retention Time Match |
| Sensitivity | High (picogram range) | Low (milligram range) | N/A (Method dependent) |
| Throughput | High (mins/sample) | Low (hours/sample) | Low (days/synthesis) |
| Structural Certainty | Medium (Isomers possible) | High (Definitive) | Ultimate (Gold Standard) |
| Sample Requirement | Crude incubation mix | Purified Isolate | Authentic Chemical Standard |
Part 3: Experimental Protocols
Protocol 1: In Vitro GSH Trapping Assay (LC-MS Validation)
This protocol generates the biological metabolite sample.[1]
-
Preparation: Prepare a 10 mM stock of 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile in DMSO.
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Protein: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.
-
Trapping Agent: L-Glutathione (reduced) at 5 mM.[1]
-
Substrate: Add parent compound to final conc. of 10 µM.
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.
-
Clarification: Centrifuge at 10,000 x g for 10 mins at 4°C. Collect supernatant for LC-HRMS.
Protocol 2: Synthetic Generation of the GSH Standard
This protocol generates the "Gold Standard" for comparison.
-
Reaction: Dissolve 50 mg of parent compound in 2 mL of Ethanol.
-
Reagent: Add 1.5 equivalents of L-Glutathione (reduced) dissolved in 2 mL of 0.1 M Sodium Bicarbonate (aq).
-
Process: Stir at room temperature for 2 hours. (The benzylic chloride is highly reactive; heat is rarely needed).
-
Purification: Evaporate ethanol. Purify the aqueous residue using preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Analyze the synthetic product by
NMR to confirm the loss of the Cl-CH₂ signal and appearance of GSH alkyl signals.
Part 4: Validation Workflow Diagram
This decision tree guides the researcher through the validation process, prioritizing efficiency.
Figure 2: Decision tree for validating metabolites. Synthesis is preferred over NMR for benzylic chlorides due to ease of reaction.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration. [Link]
-
Baillie, T. A. (2008). Metabolism and Toxicity of Drugs.[3] Two Decades of Progress in Industrial Drug Metabolism. Chemical Research in Toxicology. [Link]
-
PubChem. (2025).[4] Compound Summary: 4-Amino-2-(trifluoromethyl)benzonitrile (Related Structure).[1][4][5] National Library of Medicine. [Link]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2015092617A1 - Processes and intermediates for the preparation of enzalutamide - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile
As a Senior Application Scientist, I approach 4-(Chloromethyl)-2-(trifluoromethyl)benzonitrile not merely as a chemical reagent, but as a highly reactive electrophilic system. While this compound is a crucial building block in pharmaceutical and agrochemical synthesis due to its ability to undergo rapid nucleophilic substitution[1], the very features that make it synthetically valuable also make it a severe occupational hazard.
The presence of the electron-withdrawing trifluoromethyl (-CF3) and benzonitrile (-CN) groups significantly increases the electrophilicity of the benzylic carbon compared to standard benzyl chloride. To handle this compound safely, your laboratory must move beyond basic compliance and implement self-validating safety protocols grounded in chemical causality.
Chemical Reactivity & Hazard Causality
Understanding why this compound is dangerous is the first step in mitigating its risks. The hazard profile is driven by two primary chemical pathways:
-
Lachrymator & Corrosive Action (Hydrolysis): Like other activated benzyl chlorides, this compound is a potent lachrymator[2]. When its vapor or dust contacts the moisture in your eyes, mucous membranes, or respiratory tract, it undergoes rapid hydrolysis. This reaction cleaves the carbon-chlorine bond, releasing hydrochloric acid (HCl) directly into the tissues, causing severe burns, tearing, and potential pulmonary edema[2][3].
-
Biological Alkylation (Toxicity & Mutagenesis): Beyond the immediate corrosive effects, the intact molecule is a direct-acting alkylating agent. It can covalently bind to biological nucleophiles (such as the nitrogenous bases in DNA or thiol groups in proteins), presenting a severe toxicity and potential mutagenic risk[4].
Mechanistic hazard pathways: Moisture-driven HCl release and biological alkylation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly activated benzyl chlorides. Thin nitrile gloves offer only temporary splash protection and will be rapidly permeated by lipophilic alkylating agents.
| PPE Category | Analytical Scale (< 100 mg) | Preparative Scale (> 1 g) | Causality / Rationale |
| Hand Protection | Double-layered Nitrile (change immediately if contaminated) | Butyl rubber or Silver Shield® laminate gloves | Alkylating agents permeate standard nitrile rapidly. Butyl rubber provides superior resistance to halogenated organics. |
| Eye/Face Protection | Chemical splash goggles | Splash goggles + Full face shield | Lachrymators cause severe corneal damage. A face shield prevents catastrophic exposure during pressure buildups. |
| Body Protection | Flame-retardant lab coat | Tyvek® chemical suit or heavy-duty apron | Prevents skin absorption and severe skin burns (Skin Corr. 1B). |
| Respiratory | Fume hood (Face velocity >100 fpm) | Enclosed Schlenk line / Glovebox or NIOSH-approved respirator | Prevents inhalation of HCl gas generated by ambient moisture hydrolysis[3]. |
Operational Workflows & Handling Protocols
Because this compound is moisture-sensitive and a severe lachrymator, every protocol must be a self-validating system where containment is verified before the chemical is exposed to the ambient environment. The use of completely enclosed processes is the recommended method of control[3].
Step-by-Step Handling Methodology:
-
Pre-Operation Verification: Ensure the fume hood is operational (sash at the correct height, continuous inward airflow). Clear the workspace of any incompatible materials (strong bases, oxidizing agents, or protic solvents unless required for the specific reaction).
-
Inert Atmosphere Preparation: Due to its moisture sensitivity, handling should occur under an inert atmosphere (Nitrogen or Argon). Purge all reaction vessels using standard Schlenk techniques prior to introducing the compound.
-
Transfer Protocol:
-
Solids: Weigh the compound in a closed analytical balance enclosure. If transferring outside a glovebox, use a static-free funnel and immediately seal the receiving flask with a rubber septum.
-
Solutions: Dissolve the compound in an anhydrous, aprotic solvent (e.g., DCM, THF) strictly within the fume hood. Transfer the solution using a gas-tight syringe purged with inert gas.
-
-
Reaction Quenching (Validation Step): Never leave unreacted starting material in the vessel. Quench the reaction deliberately by slowly adding a weak nucleophile (e.g., aqueous sodium thiosulfate or dilute sodium carbonate) at 0°C. This safely hydrolyzes or substitutes the remaining chloromethyl groups without triggering a violent exothermic runaway.
Spill Response & Decontamination
A spill of an activated benzyl chloride is an immediate evacuation trigger for the local vicinity due to the rapid release of lachrymatory vapors.
Step-by-Step Spill Protocol:
-
Evacuate & Isolate: Immediately clear personnel from the area. Lower the fume hood sash if the spill is contained within it.
-
Don Emergency PPE: Responders must wear Level B/C PPE, including a NIOSH-approved full-face respirator with organic vapor/acid gas cartridges and butyl rubber gloves.
-
Containment: Surround the spill with an inert, inorganic absorbent (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust or paper towels.
-
Neutralization: Carefully apply a 10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium thiosulfate over the absorbed material. The thiosulfate acts as a sulfur nucleophile, rapidly converting the hazardous alkyl chloride into a benign Bunte salt. Wait 30 minutes to ensure complete quenching.
-
Collection: Scoop the neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Step-by-step emergency spill response and neutralization workflow.
Disposal Plan
Improper disposal of alkylating agents can lead to pressurized containers due to slow, continuous HCl off-gassing.
-
Segregation: Do not mix with general organic waste. Keep strictly separated from strong oxidizers and amines (which can cause uncontrolled exothermic alkylation).
-
Quenching Prior to Disposal: Ensure all waste solutions containing the compound are fully quenched with sodium thiosulfate before transferring to the main waste carboy.
-
Labeling: Label clearly as "Corrosive/Toxic Organic Waste - Contains Alkylating Agent (Halogenated)". Use vented caps on waste containers to prevent pressure buildup from trace HCl generation.
References[1] Title: 4-(Chloromethyl)benzonitrile - Chem-Impex | Source: Chem-Impex | URL:https://chemimpex.com/4-chloromethyl-benzonitrile[5] Title: 4-(Chloromethyl)benzonitrile = 97.0 874-86-2 - Sigma-Aldrich | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com/US/en/product/aldrich/726397[2] Title: Benzyl chloride - Wikipedia | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Benzyl_chloride[3] Title: BENZYL CHLORIDE - CDC Stacks | Source: CDC | URL:https://stacks.cdc.gov/view/cdc/19263[4] Title: Benzyl chloride 5155 Draft 2-10 revise.doc | Source: ca.gov | URL:https://oehha.ca.gov/media/downloads/crnr/benzylchloride.pdf
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
